IR-825
Descripción
Propiedades
IUPAC Name |
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXJOQQUWDIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48BrClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Spectroscopic Profile of IR-825: A Technical Guide for Researchers
Introduction: IR-825 is a near-infrared (NIR) cyanine dye that has garnered significant attention within the scientific community, particularly in the fields of biomedical imaging and photothermal therapy. Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration, making it an invaluable tool for in vivo applications. This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, detailed experimental protocols for its characterization, and visualizations of its application in therapeutic workflows.
Core Spectroscopic Properties of this compound
The photophysical characteristics of this compound, like many cyanine dyes, are influenced by its molecular structure and the surrounding solvent environment. Understanding these properties is crucial for optimizing its use in various applications.
Data Presentation: Spectroscopic Parameters
The following table summarizes the key spectroscopic properties of this compound and a closely related analogue, IR-820, in different solvents. It is important to note that slight variations in experimental conditions can affect these values.
| Property | This compound/IR-820 in Ethanol | This compound in DMSO | Notes |
| Absorption Maximum (λabs) | ~820 nm | ~776 nm | The absorption maximum can shift depending on solvent polarity.[1] |
| Emission Maximum (λem) | ~840 nm | Not explicitly found | The emission peak is typically red-shifted from the absorption peak. |
| Molar Absorptivity (ε) | Data not available | High (typical for cyanine dyes) | Molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength. |
| Fluorescence Quantum Yield (ΦF) | 0.081 | Data not available | Quantum yield is the efficiency of photon emission after absorption.[2] |
| Radiative Rate (krad) | 0.054 ns-1 | Data not available | The rate at which the molecule emits a photon from its excited state.[2] |
| Non-radiative Rate (knon-rad) | 0.61 ns-1 | Data not available | The rate of de-excitation through non-emissive pathways.[2] |
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound is fundamental for its effective application. The following are detailed methodologies for key experiments.
Measurement of Absorbance Spectrum
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λabs) of this compound in a specific solvent.
Materials:
-
This compound dye
-
Spectrophotometer grade solvent (e.g., DMSO, ethanol, PBS)
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the dye is fully dissolved.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance value between 0.8 and 1.2. This ensures the measurement is within the linear range of the instrument.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 600-900 nm).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound working solution.
-
Data Acquisition: Scan the absorbance of the sample over the same wavelength range.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λabs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Fluorescence Emission Spectrum
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.
Materials:
-
This compound solution (prepared as for absorbance measurement, but typically more dilute)
-
Fluorometer
-
Quartz fluorescence cuvettes
-
Solvent
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λabs determined from the absorbance measurement.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to measure any background fluorescence or Raman scattering.
-
Sample Measurement: Replace the blank with the this compound solution.
-
Data Acquisition: Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 800-950 nm).
-
Data Correction and Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum fluorescence intensity (λem).
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard dye with a known quantum yield.
Materials:
-
This compound solution
-
Standard dye solution with a known quantum yield in the NIR range (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.05)
-
UV-Vis-NIR spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard dye in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: For each solution, measure the integrated fluorescence intensity across the emission spectrum using the same excitation wavelength and instrument settings.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard dye. The slope of these plots should be linear.
-
Quantum Yield Calculation: The quantum yield of this compound (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)
where ΦF,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent for the sample and standard solutions (if different).[3][4]
Mandatory Visualizations
Experimental Workflow for In Vitro Photothermal Therapy
Caption: Workflow for an in vitro photothermal therapy experiment using this compound.
Cellular Uptake of this compound Loaded Nanoparticles
Caption: Cellular uptake of this compound loaded nanoparticles via endocytosis.[5][6][7][8][9]
Conclusion
This compound is a potent NIR dye with significant potential in biomedical research. A thorough understanding and precise measurement of its spectroscopic properties are paramount for its successful application. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals, enabling them to harness the full capabilities of this versatile molecule. Further research to establish a comprehensive and standardized spectroscopic database for this compound across a wider range of solvents and biological media is highly encouraged.
References
- 1. Two-Photon Optical Properties of Near-Infrared Dyes at 1.55 microns Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Endocytosis for Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of IR-825 in Photothermal Therapy: A Technical Guide
Abstract: Photothermal therapy (PTT) has emerged as a promising non-invasive cancer treatment modality, leveraging photothermal agents to convert near-infrared (NIR) light into localized heat for tumor ablation. IR-825, a small molecule cyanine dye, is a potent NIR photothermal agent characterized by its strong absorbance in the NIR spectrum and high photothermal conversion efficiency.[1] However, its therapeutic application is often limited by poor stability and insufficient tumor accumulation in its free form.[1][2] To overcome these limitations, this compound is frequently incorporated into nanoparticle-based delivery systems, which enhance its pharmacokinetic profile and enable targeted delivery to tumor tissues. This guide provides an in-depth examination of the core mechanism of action of this compound in PTT, detailing the physicochemical principles, the intricate cellular and molecular signaling pathways involved in hyperthermia-induced cell death, and the role of nanocarriers in optimizing therapeutic efficacy. It also summarizes key quantitative data and experimental protocols for researchers and drug development professionals.
Physicochemical Principles of this compound in Photothermal Therapy
The fundamental mechanism of this compound-mediated PTT is based on its ability to absorb light energy in the NIR region (typically around 808 nm) and efficiently convert it into thermal energy.[3][4] This process, known as photothermal conversion, leads to a rapid increase in local temperature, a state referred to as hyperthermia, within the tumor microenvironment.[5] Malignant tissues are inherently more sensitive to thermal stress than healthy tissues, making hyperthermia a selective method for inducing tumor cell death.[5]
To enhance its stability and in vivo performance, this compound is often conjugated to or encapsulated within various nanocarriers, such as polymeric micelles or nanoparticles.[1][2] These formulations improve the dye's circulation half-life and promote its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[6]
Cellular and Molecular Mechanisms of Hyperthermia-Induced Cell Death
The therapeutic effect of this compound-mediated PTT is primarily executed through the induction of programmed cell death (apoptosis) and necrosis. Hyperthermia triggers a cascade of intracellular signaling events that disrupt cellular homeostasis and activate cell death pathways.
Hyperthermia is a potent inducer of apoptosis, activating multiple signaling pathways that converge on the activation of caspases, the primary executioners of apoptotic cell death.[7][8]
-
Intrinsic (Mitochondrial) Pathway: Heat stress can cause mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] This process is regulated by the Bcl-2 family of proteins, with hyperthermia promoting the expression of pro-apoptotic proteins like Bak and Bax while decreasing anti-apoptotic proteins like Bcl-2.[8][9] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3.[8]
-
Extrinsic (Death Receptor) Pathway: Hyperthermia can sensitize cancer cells to apoptosis by upregulating the expression of death receptors on the cell surface, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors.[10] Studies have shown that hyperthermia increases the expression of TRAIL and Fas ligand (FAS-L), which can trigger caspase-8 and subsequent caspase-3 activation.[11]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins due to heat shock can induce ER stress.[8] This activates the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis through the activation of caspase cascades and the release of intracellular calcium.[8]
References
- 1. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyperthermia exposure induces apoptosis and inhibits proliferation in HCT116 cells by upregulating miR-34a and causing transcriptional activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperthermia Induces Apoptosis through Endoplasmic Reticulum and Reactive Oxygen Species in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyperthermia maintains death receptor expression and promotes TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism of hyperthermia-induced apoptosis in ras-transformed lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
IR-825: A Technical Guide to Photostability and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photostability and fluorescence quantum yield of IR-825, a near-infrared (NIR) heptamethine cyanine dye. While specific quantitative data for this compound remains elusive in peer-reviewed literature, this guide synthesizes available information on its properties, offers detailed experimental protocols for characterization, and presents comparative data for analogous NIR dyes to serve as a valuable resource for researchers. This compound is recognized for its applications in biomedical imaging and photothermal therapy, where an understanding of its photophysical characteristics is paramount.[1]
Core Photophysical Properties of this compound
This compound is a fluorescent dye characterized by its strong absorption in the near-infrared region, typically between 750-850 nm.[1] This property makes it particularly suitable for biological applications, as it falls within the "optical window" of tissue where light penetration is maximal and endogenous absorption from molecules like hemoglobin and melanin is minimal.[2] The dye is often utilized in nanoparticle formulations to enhance its stability and facilitate targeted delivery in therapeutic and diagnostic applications.[3] Notably, when conjugated to polymeric nanomicelles, this compound has shown polarity-sensitive fluorescence at approximately 610 nm (with 552 nm excitation) and 830 nm (with 780 nm excitation).[4]
Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While commercial suppliers describe this compound as having a high quantum yield, specific numerical values are not consistently reported in scientific publications.[1] The quantum yield of cyanine dyes is highly dependent on their molecular structure and environment, including solvent polarity. For many heptamethine cyanines, the quantum yield is often modest due to non-radiative decay pathways.
Photostability
Photostability, or the resistance of a fluorophore to photochemical degradation (photobleaching) upon exposure to light, is another crucial characteristic for imaging and therapeutic applications. This compound is described as having "improved" and "excellent" photostability.[1][5] Photobleaching involves the irreversible destruction of the fluorophore, leading to a loss of fluorescence. The mechanisms of photobleaching in cyanine dyes are complex and can involve reactions with singlet oxygen or other reactive species generated during the excitation process.
Quantitative Data on this compound and Comparable NIR Dyes
A thorough review of the scientific literature did not yield specific, peer-reviewed quantitative data for the fluorescence quantum yield or photostability half-life of this compound. The tables below provide a qualitative summary for this compound and quantitative data for other commonly used near-infrared cyanine dyes to offer a comparative context.
Table 1: Summary of Photophysical Properties of this compound
| Property | Description | Citation |
| Fluorescence Quantum Yield | Described as high, but specific values are not available in the reviewed literature. | [1] |
| Photostability | Generally reported as excellent and improved compared to other dyes. Quantitative metrics like half-life under specific irradiation conditions are not readily available. | [1][5] |
Table 2: Photophysical Properties of Other Near-Infrared Cyanine Dyes
| Dye | Solvent | Quantum Yield (ΦF) | Photostability Metric | Citation |
| IR-125 | Ethanol | 0.132 | Not Specified | [6] |
| IR-140 | Ethanol | 0.167 | Not Specified | [6] |
| IR-780 | - | - | Lower than Cy-PA NPs | [7] |
| IR-820 | - | - | Lower than Cy-PA NPs | [7] |
| HITCI | Ethanol | 0.283 | Not Specified | [6] |
| ICG | - | Low | Susceptible to photobleaching | [2] |
Experimental Protocols
Accurate determination of photostability and quantum yield requires standardized experimental procedures. Below are detailed methodologies adapted from the literature for the characterization of near-infrared dyes like this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a suitable reference standard that absorbs and emits in a similar spectral region to this compound. For the NIR region, a dye like IR-125 or IR-140 in ethanol could be used.[6]
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same high-purity solvent (e.g., ethanol or DMSO).
-
The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the reference standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Caption: Workflow for Relative Quantum Yield Measurement.
Assessment of Photostability
Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Instrumentation Setup:
-
Use a spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) with an emission wavelength that overlaps with the absorption spectrum of this compound (e.g., 780 nm or 808 nm).
-
The power density of the light source should be controlled and measured.
-
-
Irradiation and Measurement:
-
Place the sample in the instrument and record an initial fluorescence spectrum (time = 0).
-
Continuously irradiate the sample with the light source.
-
At regular time intervals, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
From each spectrum, determine the peak fluorescence intensity or the integrated fluorescence intensity.
-
Plot the normalized fluorescence intensity as a function of irradiation time.
-
The data can be fitted to an exponential decay function to determine the photobleaching rate constant (k) and the half-life (t1/2 = ln(2)/k).
-
Caption: Workflow for Photostability Assessment.
Jablonski Diagram and Photobleaching Pathways
The photophysical processes of fluorescence and photobleaching can be illustrated with a Jablonski diagram. Upon absorption of a photon, the molecule is excited from the ground state (S0) to an excited singlet state (S1). From S1, it can either relax to S0 by emitting a photon (fluorescence) or undergo non-radiative decay. Alternatively, it can transition to a long-lived triplet state (T1) through intersystem crossing. This triplet state is highly reactive and can interact with molecular oxygen to produce singlet oxygen (1O2), a primary mediator of photobleaching for many cyanine dyes.
Caption: Simplified Jablonski Diagram for a Cyanine Dye.
Conclusion
This compound is a valuable near-infrared dye for various biomedical applications, attributed to its favorable spectral properties and reported high photostability. However, there is a notable lack of specific, quantitative data on its fluorescence quantum yield and photobleaching kinetics in the public domain. This guide provides researchers with the necessary background and detailed experimental protocols to characterize this compound and similar NIR dyes in their own laboratories. The generation and publication of such fundamental photophysical data would be of significant benefit to the scientific community, enabling more robust and reproducible research in NIR-based imaging and therapy.
References
- 1. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
IR-825 solubility in different solvents
An In-Depth Technical Guide to the Solubility of IR-825
This guide provides a detailed overview of the solubility characteristics of the near-infrared (NIR) fluorescent dye this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work. The document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow for this process.
Overview of this compound
This compound is a heptamethine cyanine dye known for its strong absorption and fluorescence in the near-infrared spectrum, typically around 825 nm. Its applications are prominent in biomedical research, including in vivo imaging and photothermal therapy (PTT)[1][2][3]. A key characteristic of this compound is its hydrophobic nature, which dictates its solubility profile and influences its handling and application in aqueous and organic media[4].
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in experimental settings, particularly for the preparation of stock solutions and its incorporation into delivery systems like nanoparticles[1].
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, a specific value for its solubility in Dimethyl Sulfoxide (DMSO) is available. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product[5].
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 4.55 | 5.52 | Requires sonication, warming, and heating to 60°C |
Table 1: Quantitative solubility of this compound in DMSO. Data sourced from MedchemExpress[5].
Qualitative Solubility Information
Based on its chemical structure and common applications, this compound is generally considered to be poorly soluble in water and more soluble in polar aprotic organic solvents. Its hydrophobic character is a primary reason for its encapsulation within nanoparticles for in vivo applications, which serve to shield it from the aqueous environment[1][4]. While specific quantitative data is lacking for other solvents, its behavior in research applications suggests the following qualitative solubility profile:
-
Water: Very low solubility.
-
Ethanol/Methanol: Limited solubility.
-
Dimethylformamide (DMF): Likely to have good solubility, similar to other hydrophobic dyes.
-
Acetonitrile: Expected to have some degree of solubility.
-
Dichloromethane/Chloroform: Expected to have good solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely used shake-flask method followed by spectrophotometric analysis.
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until it reaches equilibrium, at which point the solution is saturated. The undissolved solute is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified using UV-Vis spectroscopy.
Materials and Equipment
-
This compound dye
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge or filtration apparatus with solvent-compatible filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure
-
Preparation of Standard Solutions:
-
Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From this stock, create a series of standard solutions of known concentrations through serial dilution with the solvent of interest.
-
-
Generation of a Standard Curve:
-
Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound (around 825 nm) using the UV-Vis spectrophotometer.
-
Plot a standard curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid this compound.
-
-
Sample Preparation and Analysis:
-
Separate the undissolved solid from the saturated solution by either centrifugation at a high speed (e.g., 10,000 x g for 10 minutes) or by passing the solution through a fine-pore filter.
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with the test solvent as necessary to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
-
Calculation of Solubility:
-
Using the equation from the standard curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.
References
- 1. medkoo.com [medkoo.com]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
IR-825 Dye: A Technical Guide to its Synthesis, Properties, and Application in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention within the scientific community for its potential applications in biomedical research, particularly in the field of oncology. Its strong absorption in the NIR region, coupled with its ability to be conjugated to various molecules, makes it a promising candidate for photothermal therapy (PTT) and bioimaging. This technical guide provides a comprehensive overview of the discovery, synthesis, photophysical properties, and experimental applications of this compound, with a focus on its use in cancer research.
Discovery and Background
While the specific details surrounding the initial discovery and first synthesis of this compound are not extensively documented in publicly available literature, its development is rooted in the broader exploration of heptamethine cyanine dyes. These dyes are characterized by a polymethine chain of seven carbon atoms flanked by two nitrogen-containing heterocyclic nuclei. The delocalized π-electron system across the chromophore is responsible for their strong absorption in the near-infrared spectrum. The functionalization of the core heptamethine cyanine structure, such as the inclusion of a carboxyl group in this compound, allows for its covalent linkage to biomolecules, nanoparticles, and other targeting moieties, thereby enhancing its utility in targeted therapies.
Synthesis of this compound
General Synthetic Pathway:
A common strategy involves the reaction of a quaternary indole derivative with a pentamethine salt under basic conditions. The reaction proceeds through the condensation of the active methyl group of the indole with the polymethine chain of the pentamethine salt.
General Synthesis of this compound Dye.
Experimental Protocol: General Synthesis of Heptamethine Cyanine Dyes
-
Preparation of the Quaternary Indole Derivative: The appropriate indole precursor is quaternized by reacting it with an alkylating agent (e.g., an alkyl halide) in a suitable solvent.
-
Condensation Reaction: The quaternized indole is then reacted with a pentamethine salt (e.g., N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride) in the presence of a base, such as triethylamine or pyridine, in a solvent like acetonitrile or ethanol.
-
Heating and Monitoring: The reaction mixture is typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the crude product is purified using techniques such as recrystallization or column chromatography to yield the final heptamethine cyanine dye.
Microwave-assisted synthesis has also been explored as a more efficient and environmentally friendly alternative to conventional heating methods for the synthesis of similar cyanine dyes.
Physicochemical and Photophysical Properties
This compound is a near-infrared fluorescent dye with a chemical formula of C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol . Its key feature is a carboxyl active group, which facilitates its conjugation to other molecules.
| Property | Value | Solvent |
| CAS Number | 1558079-49-4 | N/A |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | N/A |
| Molecular Weight | 904.34 g/mol | N/A |
| Excitation Maximum (λex) | ~780 nm | Varies |
| Emission Maximum (λem) | ~830 nm[1] | Varies |
| Molar Extinction Coefficient (ε) | Data not readily available | Varies |
| Quantum Yield (Φ) | Data not readily available | Varies |
Note: Photophysical properties such as absorption/emission maxima, molar extinction coefficient, and quantum yield are highly dependent on the solvent environment.
Experimental Protocols and Applications in Photothermal Therapy
This compound's primary application lies in photothermal therapy, where it acts as a photothermal agent, converting near-infrared light into heat to induce hyperthermia in cancer cells. Due to its hydrophobic nature, this compound is often encapsulated within nanoparticles to improve its stability, solubility, and tumor accumulation through the enhanced permeability and retention (EPR) effect.
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles
This protocol provides a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., PVA or Pluronic F-127) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the this compound dye, forming nanoparticles.
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure or by stirring at room temperature for an extended period.
-
Purification and Collection: The resulting nanoparticle suspension is purified by centrifugation or dialysis to remove unencapsulated dye and excess surfactant. The purified nanoparticles can then be collected by lyophilization for long-term storage.
Workflow for this compound Nanoparticle Preparation.
Experimental Protocol: In Vitro Photothermal Therapy
This protocol outlines a general procedure for evaluating the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in vitro.
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Incubation with Nanoparticles: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Laser Irradiation: Expose the cells to a near-infrared laser (typically 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a defined duration (e.g., 5-10 minutes). Include control groups of cells without nanoparticles and nanoparticles without laser irradiation.
-
Cell Viability Assay: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
Data Analysis: Quantify the cell viability and determine the concentration-dependent and laser-dependent cytotoxicity of the this compound-loaded nanoparticles.
In Vitro Photothermal Therapy Workflow.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound in photothermal therapy is the conversion of absorbed near-infrared light energy into localized heat. This induced hyperthermia leads to cancer cell death through several mechanisms, including protein denaturation, membrane disruption, and induction of apoptosis. The process does not typically involve specific signaling pathway modulation by the dye itself but rather the downstream consequences of cellular stress and damage caused by the elevated temperature.
Mechanism of Photothermal Therapy with this compound.
Conclusion and Future Directions
This compound is a valuable tool in the arsenal of near-infrared dyes for biomedical applications. Its utility in photothermal therapy, particularly when formulated into nanoparticles, has been demonstrated in numerous preclinical studies. Future research will likely focus on the development of more sophisticated and targeted this compound-based nanotheranostics, combination therapies with chemotherapy or immunotherapy, and the elucidation of its long-term biocompatibility and pharmacokinetics to pave the way for potential clinical translation. Further investigation into standardized synthesis protocols and comprehensive characterization of its photophysical properties in various biological environments will also be crucial for its continued development and application.
References
Exploring IR-825 for Novel Imaging Techniques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the near-infrared (NIR) cyanine dye IR-825, focusing on its application in advanced bioimaging and therapeutic strategies. We detail its physicochemical properties, experimental protocols for its use in nanoparticle formulations, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers leveraging this compound for photothermal therapy, photoacoustic imaging, and fluorescence-guided interventions.
Physicochemical and Optical Properties of this compound
This compound is a heptamethine cyanine dye characterized by strong absorbance and fluorescence in the near-infrared spectrum. This region (700-900 nm) is often referred to as the "biological window" due to the reduced absorption and scattering of light by endogenous components like water, hemoglobin, and melanin, allowing for deeper tissue penetration.[1][2] However, this compound's poor water solubility necessitates its encapsulation within nanocarriers for systemic administration.[3] The terminal carboxyl group on the this compound molecule allows for covalent conjugation to other molecules or polymers.[4]
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [5] |
| Molecular Weight | 904.34 g/mol | [5] |
| CAS Number | 1558079-49-4 | [5] |
| Appearance | Dark solid | - |
| Absorption Max (λmax) | ~810 nm | [6] |
| Emission Max (λem) | ~830 nm | [6] |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Poor in Water | [3][6] |
| Key Feature | High photothermal conversion efficiency | [3] |
Table 1: Summary of key physicochemical and optical properties of the this compound dye.
Core Principles: Photothermal and Photoacoustic Effects
The primary application of this compound in theranostics stems from its high efficiency in converting absorbed light energy into heat, a phenomenon known as the photothermal effect. When this compound molecules accumulate in a target tissue (e.g., a tumor) and are irradiated with a laser of the appropriate wavelength (typically around 808 nm), they undergo non-radiative decay, releasing the absorbed energy as thermal energy.[5][7] This localized hyperthermia (42-47°C) can induce apoptosis, while higher temperatures (>50°C) lead to necrosis and thermoablation of cancer cells.[8][9]
This photothermal effect also enables photoacoustic imaging (PAI). The rapid, localized heating causes thermoelastic expansion of the tissue, generating ultrasonic waves that can be detected by a transducer to form a high-resolution image of the agent's distribution.[3]
Experimental Protocols and Workflows
Effective use of this compound in vivo requires its formulation into nanoparticles to enhance solubility, prolong circulation time, and achieve passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[10]
Protocol: Synthesis of this compound Loaded Polymeric Micelles
This protocol describes a generalized dialysis method for encapsulating hydrophobic this compound into amphiphilic block copolymer micelles.[11][12]
-
Dissolution: Dissolve the amphiphilic block copolymer (e.g., PEG-PLGA) and this compound dye in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Dialysis: Transfer the solution into a dialysis membrane (e.g., MWCO: 3.5 kDa).
-
Self-Assembly: Immerse the dialysis bag in deionized water and stir. The gradual replacement of the organic solvent with water triggers the self-assembly of the copolymers into micelles, entrapping the this compound in their hydrophobic cores.
-
Purification: Continue dialysis for 24-48 hours, replacing the outer aqueous phase periodically to ensure complete removal of the organic solvent and non-encapsulated dye.
-
Characterization: Collect the micelle solution and characterize for particle size and morphology (via Dynamic Light Scattering and Transmission Electron Microscopy), drug loading content, and photophysical properties.[13]
Figure 1. Workflow for the synthesis of this compound loaded polymeric nanoparticles via dialysis.
Protocol: In Vitro Photothermal Therapy Assay
This protocol assesses the efficacy of this compound nanoparticles in killing cancer cells upon laser irradiation.[14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Incubation: Replace the culture medium with a fresh medium containing various concentrations of this compound nanoparticles. Incubate for 4-6 hours to allow for cellular uptake. Include control groups with no nanoparticles and free this compound.
-
Irradiation: Wash cells with PBS to remove extracellular nanoparticles. Add fresh medium and irradiate selected wells with an 808 nm laser at a specific power density (e.g., 1.0 - 2.0 W/cm²) for a set duration (e.g., 5 minutes).
-
Viability Assessment: Incubate the cells for an additional 24 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The formation of formazan crystals indicates viable cells.
-
Quantification: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm using a plate reader to quantify cell viability.
Protocol: In Vivo Imaging-Guided Photothermal Therapy
This workflow combines NIR fluorescence imaging for tumor localization with subsequent photothermal ablation.[10][16]
-
Animal Model: Utilize tumor-bearing nude mice (e.g., with subcutaneous U14 or 4T1 xenografts).
-
Administration: Intravenously inject the this compound nanoparticle formulation (e.g., 10 mg/kg) into the mice.
-
Fluorescence Imaging (Localization): At various time points post-injection (e.g., 2, 8, 12, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate filters (e.g., Excitation: 760 nm, Emission: 830 nm).[17] Monitor the fluorescence signal to determine the time of peak tumor accumulation.
-
Photothermal Therapy (Ablation): At the time of peak accumulation, irradiate the tumor region with an 808 nm laser (e.g., 1.0 W/cm² for 5-10 minutes). Monitor the temperature at the tumor surface using an IR thermal camera.
-
Monitoring: Monitor tumor size and body weight of the mice over several days or weeks to evaluate therapeutic efficacy.
-
Biodistribution (Optional): At the end of the experiment, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys). Perform ex vivo fluorescence imaging on the organs to confirm the biodistribution of the nanoparticles.[10]
References
- 1. Frontiers | Hyperthermia-mediated cell death via deregulation of extracellular signal-regulated kinase and c-Jun NH2-terminal kinase signaling [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced efficacy of photothermal therapy by combining a semiconducting polymer with an inhibitor of a heat shock protein - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A Photothermal Agent with Multiple Hot Shock Proteins Inhibition for Enhanced Tumor Photothermal Therapy and Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Nanomaterials for Inhibiting ATP-Dependent Heat Shock Proteins in Cancer Photothermal/Photodynamic Therapy and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
IR-825 as a Photosensitizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of IR-825, a near-infrared (NIR) cyanine dye, and its application as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT). This document details the core photophysical and photochemical properties of this compound, offers in-depth experimental protocols for its use in preclinical research, and elucidates the key signaling pathways involved in its therapeutic action. The information is presented to facilitate the adoption and exploration of this compound in cancer research and drug development, providing a foundational resource for both new and experienced investigators in the field of phototherapy.
Introduction to this compound
This compound is a heptamethine cyanine dye characterized by its strong absorption in the near-infrared (NIR) region, typically around 800 nm.[1] This property makes it an excellent candidate for photothermal therapy, as NIR light can penetrate biological tissues more deeply than visible light.[2] Upon excitation with an appropriate wavelength of light, this compound can efficiently convert the absorbed light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[3] Additionally, like other photosensitizers, this compound can generate reactive oxygen species (ROS) under certain conditions, enabling its use in photodynamic therapy.[4] The molecule's structure includes a carboxyl group, which allows for its conjugation to various molecules and nanoparticles to improve its solubility, stability, and tumor-targeting capabilities.[5]
Core Properties of this compound
The efficacy of this compound as a photosensitizer is dictated by its unique photophysical and photochemical properties. A summary of these quantitative parameters is provided in Table 1.
| Property | Value | Wavelength (nm) | Solvent/Conditions |
| Molar Extinction Coefficient | ~200,000 M⁻¹cm⁻¹ | ~780-820 | Varies with solvent |
| Absorption Maximum (λmax) | 780 - 825 nm | 780 - 825 | Dependent on solvent and aggregation state |
| Emission Maximum (λem) | ~830 nm | - | - |
| Fluorescence Quantum Yield (ΦF) | Low (increases in non-polar environments) | - | Aqueous solutions |
| Photothermal Conversion Efficiency (η) | High | 808 | Varies with formulation |
Note: The exact values for these properties can vary depending on the solvent, concentration, and whether this compound is in its free form or encapsulated within a nanoparticle.
Signaling Pathways in this compound Mediated Phototherapy
The therapeutic effects of this compound-mediated PTT and PDT are primarily achieved through the induction of various cell death pathways, including apoptosis, necrosis, and immunogenic cell death (ICD).
Apoptosis and Necrosis
Photothermal therapy with this compound induces a rapid increase in local temperature, which can trigger both apoptotic and necrotic cell death pathways.
-
Apoptosis (Programmed Cell Death): Mild hyperthermia can initiate the intrinsic apoptotic pathway through mitochondrial stress, leading to the release of cytochrome c and the activation of caspases. The extrinsic pathway can also be activated through the upregulation of death receptors on the cell surface.
-
Necrosis (Uncontrolled Cell Death): At higher temperatures, intense thermal stress leads to the loss of cell membrane integrity, cellular swelling, and lysis, resulting in necrosis.
Immunogenic Cell Death (ICD)
A critical aspect of this compound-mediated phototherapy is its ability to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-tumor immune response. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.
Key DAMPs involved in ICD include:
-
Surface-exposed Calreticulin (CRT): Acts as an "eat-me" signal, promoting the phagocytosis of cancer cells by dendritic cells (DCs).
-
Secreted Adenosine Triphosphate (ATP): Functions as a "find-me" signal, recruiting DCs to the tumor microenvironment.
-
Released High Mobility Group Box 1 (HMGB1): Promotes the maturation of DCs and the presentation of tumor antigens to T cells.
The induction of ICD by this compound can transform the tumor microenvironment from immunosuppressive to immunostimulatory, leading to a systemic and long-lasting anti-tumor immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[6]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 10 mg of PLGA and 1 mg of this compound in 2 mL of acetone.
-
Add the organic phase dropwise into 10 mL of a 1% PVA aqueous solution under magnetic stirring at 500 rpm.
-
Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and free this compound.
-
Resuspend the final nanoparticle pellet in deionized water or phosphate-buffered saline (PBS) for further use.
-
Lyophilize a small aliquot of the nanoparticle suspension to determine the dry weight and calculate the drug loading efficiency.
Characterization of this compound-Loaded Nanoparticles
4.2.1 Dynamic Light Scattering (DLS) and Zeta Potential
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).[7]
-
Transfer the diluted suspension to a disposable cuvette for DLS measurement or a zeta potential cell.[8][9]
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[7]
-
Perform measurements in triplicate and report the average values with standard deviation.
4.2.2 Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[10]
-
Allow the grid to air dry completely.[10]
-
Optionally, negatively stain the sample with a solution of 2% phosphotungstic acid for 1 minute.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.[11]
In Vitro Photothermal Therapy
This protocol details the assessment of the photothermal efficacy of this compound nanoparticles in a cancer cell line.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticles
-
808 nm NIR laser
-
MTT assay kit
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL).
-
Incubate for 4 hours to allow for nanoparticle uptake.
-
Irradiate the designated wells with an 808 nm NIR laser at a power density of 1 W/cm² for 5 minutes.
-
Include control groups: cells only, cells with laser only, and cells with nanoparticles only (no laser).
-
After irradiation, incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's protocol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Photothermal Therapy
This protocol outlines a typical in vivo PTT study in a tumor-bearing mouse model.[12][13]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound nanoparticles
-
808 nm NIR laser with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100 mm³.
-
Randomly divide the mice into treatment groups (e.g., PBS + Laser, this compound NPs only, this compound NPs + Laser).
-
Intravenously inject 100 µL of this compound nanoparticles (10 mg/kg) or PBS via the tail vein.
-
After 24 hours, anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser (1 W/cm²) for 10 minutes.[2]
-
Monitor the tumor temperature during irradiation using an infrared thermal imaging camera.
-
Measure the tumor volume and body weight of the mice every other day for the duration of the study.
-
Euthanize the mice if the tumor volume exceeds the ethical limit or at the end of the study.
-
Excise the tumors and major organs for histological analysis (H&E staining) and TUNEL assay to assess apoptosis.
Biocompatibility and Toxicity Assessment
In Vitro: The cytotoxicity of this compound and its nanoparticle formulations should be evaluated in both cancer and normal cell lines (e.g., fibroblasts) using viability assays like MTT to determine the concentration-dependent toxicity.
In Vivo: Acute and long-term toxicity can be assessed in healthy mice by administering a high dose of this compound nanoparticles and monitoring for changes in body weight, behavior, and organ function through blood biochemistry and histological analysis of major organs.[14][15]
Conclusion
This compound is a promising photosensitizer with significant potential in the field of cancer phototherapy. Its strong NIR absorption, efficient photothermal conversion, and capacity to induce immunogenic cell death make it a valuable tool for researchers and drug developers. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and application of this compound in the development of novel and effective cancer treatments. As with any therapeutic agent, careful consideration of its formulation, dosimetry, and potential toxicity is crucial for its successful translation to clinical settings.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. researchgate.net [researchgate.net]
- 8. materialneutral.info [materialneutral.info]
- 9. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. Combination of [177Lu]Lu-DOTA-TATE Targeted Radionuclide Therapy and Photothermal Therapy as a Promising Approach for Cancer Treatment: In Vivo Studies in a Human Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of IR-825 Nanoparticles for Biomedical Applications: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview and experimental protocols for the synthesis of IR-825 nanoparticles. This compound is a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including photothermal therapy (PTT), photodynamic therapy (PDT), and bio-imaging.[1][2] Encapsulating or conjugating this compound into nanoparticles enhances its stability, biocompatibility, and tumor-targeting capabilities.[1][2] This note will cover two primary methods of synthesis: covalent conjugation to a polymer to form nanomicelles and encapsulation within a polydopamine nanoparticle.
Data Presentation
The following tables summarize key quantitative data from representative studies on this compound and similar NIR dye-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound Loaded Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading Rate (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | ~100 | Not Specified | ~21.0 | [1] |
| MPPD@IR825/DTX NPs | Not Specified | Not Specified | Not Specified | [2] |
| HAS-IR825 Complex | 240 | 15.4 | 90 (for Doxorubicin) | [3] |
| PP-IR NPs (IR 820) | 100-220 | +38 ± 2 | Not Specified | [4] |
| PDA/IR820 Nanoparticles | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Photothermal Conversion Efficiency
| Nanoparticle Formulation | Photothermal Conversion Efficiency (%) | Reference |
| MPPD@IR825/DTX NPs | Not Specified, described as "excellent" | [2] |
| NIR-IO Nanocrystals | 21.2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles via Covalent Conjugation and Self-Assembly
This protocol details the synthesis of amphiphilic block copolymer-IR825 conjugates that self-assemble into nanomicelles. This method offers a high drug loading rate and stability.[1]
Materials:
-
Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)
-
IR825-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Activation of PEG-PLD: Dissolve PEG-PLD in DMF. Add EDC and NHS to activate the carboxyl groups on the poly(L-aspartic acid) block. Stir the reaction mixture at room temperature for 2 hours.
-
Conjugation with IR825-NH2: Add a solution of IR825-NH2 in DMF to the activated PEG-PLD solution. Allow the reaction to proceed overnight in the dark at room temperature with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3500 Da).
-
Dialyze against a large volume of deionized water for 48 hours to remove unreacted reagents and DMF. Change the water every 6 hours.
-
Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid.
-
-
Self-Assembly into Nanomicelles:
-
Dissolve the lyophilized PEG-PLD(IR825) conjugate in deionized water.
-
The amphiphilic conjugate will spontaneously self-assemble into polymeric nanomicelles.
-
The resulting nanomicelle solution can be stored at 4°C for further use.
-
Characterization:
-
The size and morphology of the nanomicelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
The successful conjugation of IR825 can be confirmed using UV-Vis and fluorescence spectroscopy.
Protocol 2: Synthesis of Polydopamine/IR820 Nanoparticles via Encapsulation
This protocol describes the encapsulation of the near-infrared dye IR820 (a close analog of this compound) within polydopamine (PDA) nanoparticles. This method is straightforward and results in nanoparticles with both photothermal and photodynamic properties.[5]
Materials:
-
Dopamine hydrochloride
-
IR820 dye
-
Tris buffer (10 mM, pH 8.5)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Dopamine Solution: Dissolve dopamine hydrochloride in Tris buffer to a final concentration of 2 mg/mL.
-
Preparation of IR820 Solution: Dissolve IR820 in a mixture of ethanol and deionized water (1:1 v/v).
-
Nanoparticle Formation and Encapsulation:
-
Add the IR820 solution to the dopamine solution under vigorous stirring.
-
The mixture will gradually turn dark brown, indicating the polymerization of dopamine and the formation of PDA nanoparticles.
-
Continue stirring at room temperature for 18-24 hours to ensure complete polymerization and encapsulation of the dye.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the PDA/IR820 nanoparticles.
-
Remove the supernatant containing unencapsulated dye and unreacted dopamine.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to ensure the removal of any impurities.
-
-
Final Product: Resuspend the final purified pellet in deionized water or a suitable buffer for storage at 4°C.
Characterization:
-
The size, morphology, and zeta potential of the PDA/IR820 nanoparticles can be determined using DLS, TEM, and a zetameter.
-
The encapsulation of IR820 can be confirmed by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both PDA and IR820.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflows described above.
Caption: Workflow for PEG-PLD(IR825) Nanomicelle Synthesis.
Caption: Workflow for PDA/IR820 Nanoparticle Synthesis.
Caption: PTT Signaling Pathway.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IR 820 dye encapsulated in polycaprolactone glycol chitosan: Poloxamer blend nanoparticles for photo immunotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Conjugating IR-825 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the near-infrared (NIR) fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools for a wide range of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy. The protocols outlined below describe a robust and reproducible method for preparing and characterizing these conjugates.
The conjugation process involves the formation of a stable amide bond between the primary amine groups (e.g., on lysine residues) of the antibody and an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of this compound. Following the conjugation reaction, the purified antibody-dye conjugate is characterized to determine the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody.
Materials and Reagents
-
Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Phosphate Buffered Saline, PBS). Buffers containing Tris or glycine must be avoided as they will compete with the antibody for reaction with the NHS ester.[1]
-
This compound NHS Ester: Amine-reactive near-infrared dye.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.
-
Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
-
Phosphate Buffered Saline (PBS): pH 7.2-7.4.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Spectrophotometer
-
Centrifuge
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.
-
Ensure the final antibody concentration is between 2-10 mg/mL for optimal labeling.[1]
-
-
This compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.
-
Protocol 2: Antibody Conjugation with this compound NHS Ester
This protocol is designed for the conjugation of this compound NHS ester to an antibody via reaction with primary amines.
Caption: Experimental workflow for conjugating this compound to antibodies.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of antibody.
-
Adjust the pH of the antibody solution to 8.3-9.0 by adding the appropriate volume of 0.1 M sodium bicarbonate buffer. A common ratio is 1:10 (v/v) of bicarbonate buffer to antibody solution.
-
Calculate the required volume of the 10 mg/mL this compound NHS ester stock solution. A molar excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar excess of dye to antibody.
-
-
Conjugation Reaction:
-
Add the calculated volume of this compound NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
Protocol 3: Purification of the Antibody-IR-825 Conjugate
It is crucial to remove unconjugated this compound to ensure accurate characterization and to prevent non-specific signals in downstream applications.
Method A: Gel Filtration
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-IR-825 conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
-
Collect the fractions containing the purified conjugate.
Method B: Dialysis
-
Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C with several buffer changes over 24-48 hours.
Protocol 4: Characterization of the Antibody-IR-825 Conjugate
The final and critical step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody-IR-825 conjugate at 280 nm (A280) and at the maximum absorbance of this compound, which is approximately 825 nm (Amax).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL is calculated using the following formula:
DOL = (A_max × ε_Ab) / ((A_280 - (A_max × CF)) × ε_dye)
-
Where:
-
A_max: Absorbance of the conjugate at ~825 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_Ab: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For ICG, a spectrally similar dye, the correction factor is approximately 0.07 .
-
-
An optimal DOL for most antibody applications is typically between 2 and 10.[2][3]
-
Data Presentation
Summarize the quantitative data from your conjugation experiments in a table for easy comparison and reproducibility.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Antibody Concentration (mg/mL) | |||
| Molar Ratio (Dye:Antibody) | |||
| A280 (pre-purification) | |||
| Amax (~825 nm) (pre-purification) | |||
| A280 (post-purification) | |||
| Amax (~825 nm) (post-purification) | |||
| Degree of Labeling (DOL) |
Signaling Pathways and Logical Relationships
The chemical reaction underlying the conjugation process is a nucleophilic acyl substitution. The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction for NHS ester-based antibody conjugation.
References
Application Notes and Protocols: IR-825 Loading Efficiency in Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including photothermal therapy (PTT) and bioimaging. Its hydrophobic nature, however, presents challenges for direct administration in aqueous physiological environments, often leading to aggregation and rapid clearance. Encapsulation of this compound into liposomes offers a promising strategy to overcome these limitations. Liposomes, as biocompatible and biodegradable nanocarriers, can enhance the solubility and stability of hydrophobic drugs like this compound, prolong their circulation time, and facilitate their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and protocols for the preparation and characterization of this compound-loaded liposomes, with a particular focus on determining the loading efficiency.
Data Presentation
The successful formulation of this compound-loaded liposomes is evaluated through several key characterization parameters. The following table summarizes typical quantitative data obtained for liposomes prepared using the thin-film hydration method.
| Parameter | Typical Value | Method of Analysis |
| This compound Loading Efficiency (%) | ~50 - 60% | UV-Vis Spectroscopy |
| This compound Loading Capacity (%) | ~1 - 5% | UV-Vis Spectroscopy |
| Average Particle Size (nm) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 mV | Electrophoretic Light Scattering |
Note: The loading efficiency and capacity can be influenced by factors such as the lipid composition, drug-to-lipid ratio, and the specific preparation method used. The negative zeta potential is typical for liposomes prepared with neutral and negatively charged lipids, which can contribute to their stability by preventing aggregation.
Experimental Protocols
Preparation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of this compound loaded liposomes using the widely adopted thin-film hydration method, which is well-suited for encapsulating hydrophobic molecules within the lipid bilayer.[1][2]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform/methanol solvent mixture (e.g., 2:1 v/v). The amount of this compound should be determined based on the desired drug-to-lipid ratio (e.g., 1:20 w/w).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C; a temperature of 45-50°C is suitable).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid phase transition temperature.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Pass the liposome suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., starting with 400 nm and ending with 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature. Typically, 10-20 passes through the final membrane are sufficient.
-
-
Purification:
-
Remove the unencapsulated this compound from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis. The liposomes will elute in the void volume, while the free dye will be retained in the column matrix or dialyzed out.
-
Characterization of this compound Loaded Liposomes
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined using a dynamic light scattering (DLS) instrument.
-
Dilute a small aliquot of the liposome suspension in PBS.
-
Measure the particle size and PDI to assess the average diameter and size distribution of the liposomes.
-
Measure the zeta potential to determine the surface charge, which is an indicator of colloidal stability.
b) Determination of this compound Loading Efficiency and Loading Capacity:
The loading efficiency (LE) and loading capacity (LC) are critical parameters for evaluating the success of the encapsulation process. They are determined by quantifying the amount of this compound encapsulated within the liposomes relative to the total amount of this compound used.
Materials:
-
This compound loaded liposome suspension (purified)
-
Triton X-100 or a suitable organic solvent (e.g., methanol)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in a solvent that will be used to disrupt the liposomes (e.g., methanol).
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength of this compound (approximately 825 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Quantification of Encapsulated this compound:
-
Take a known volume of the purified this compound-loaded liposome suspension.
-
Add a lysing agent, such as Triton X-100 (to a final concentration of 1% v/v) or an equal volume of methanol, to disrupt the liposomes and release the encapsulated this compound.
-
Measure the absorbance of the lysed liposome solution using the UV-Vis spectrophotometer at the same wavelength used for the standard curve.
-
Determine the concentration of this compound in the lysed liposome sample using the standard curve. This represents the amount of encapsulated drug.
-
-
Calculation of Loading Efficiency and Loading Capacity:
-
Loading Efficiency (LE%) is the percentage of the initial drug that is successfully encapsulated in the liposomes.[3]
-
LE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100
-
-
Loading Capacity (LC%) is the weight percentage of the encapsulated drug relative to the total weight of the lipids.
-
LC% = (Weight of encapsulated this compound / Total weight of lipids) x 100
-
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Photothermal Therapy with IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive and spatially precise cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing hyperthermia and subsequent tumor cell ablation.[1][2] IR-825 is a small molecule cyanine dye with strong absorbance in the NIR region, making it an effective agent for PTT.[3] When irradiated with an appropriate wavelength of light, typically around 808 nm, this compound efficiently converts light energy into heat, leading to targeted cell death.[4][5] These application notes provide a detailed protocol for conducting in vitro photothermal therapy experiments using this compound.
Mechanism of Action
The fundamental principle of this compound mediated photothermal therapy lies in its ability to absorb NIR light and dissipate the energy as heat. This localized temperature increase induces cellular stress and damage, primarily through protein denaturation and membrane disruption, ultimately leading to cell death, which can occur through apoptosis or necrosis depending on the temperature achieved. For enhanced delivery and stability, this compound can be encapsulated in various nanosystems.[3][6]
Data Summary
The efficacy of in vitro photothermal therapy is influenced by several key parameters, including the concentration of the photothermal agent, laser power density, and irradiation time. The following table summarizes quantitative data from various studies.
| Cell Line | Photothermal Agent | Concentration (µg/mL) | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Resulting Cell Viability (%) |
| HeLa | DOX-loaded NSL with this compound | Various | NIR | 0.5 | 5 | Concentration-dependent decrease |
| HeLa | DOX-loaded NSL with this compound | Various | NIR | 0.5 | 10 | Further concentration-dependent decrease |
| 4T1 | Polymeric Micelles with this compound | Not specified | 808 | 0.5 | 5 | Significant cell death |
| PC3 | MWCNTs-GNRs | Not specified | 808 | 2 | 5-60 | Duration-dependent decrease |
| Esophageal Cancer Cells | Fe3O4 Nanoparticles | 1000 | 808 | Not specified | Not specified | Significant viability suppression |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for reproducible results.
Materials:
-
This compound dye[7]
-
Dimethyl sulfoxide (DMSO), anhydrous[7]
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 5.52 mM stock solution, dissolve 4.55 mg of this compound in 1 mL of DMSO.[7] Use ultrasonication and warming to 60°C to aid dissolution.[7]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
In Vitro Photothermal Therapy Protocol
This protocol outlines the steps for treating cancer cells with this compound followed by NIR laser irradiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound working solution (diluted from stock in culture medium)
-
Phosphate-buffered saline (PBS)
-
808 nm NIR laser with an adjustable power output
-
Power meter
-
Collimating lenses to adjust the laser spot size
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Incubation with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include control wells with medium only (no this compound).
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Laser Irradiation:
-
Before irradiation, carefully wash the cells twice with PBS to remove any extracellular this compound.
-
Add fresh, pre-warmed complete cell culture medium to each well.
-
Set up the 808 nm laser system. Use a power meter to calibrate the laser output to the desired power density (e.g., 1.0 W/cm²). The spot size of the laser should be adjusted to cover the entire surface of the well.
-
Irradiate the designated wells for a specific duration (e.g., 5 or 10 minutes).
-
Include control groups: no treatment, this compound only (no laser), and laser only (no this compound).
-
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24 hours before assessing cell viability.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
After the 24-hour post-irradiation incubation, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for in vitro photothermal therapy with this compound.
Caption: Mechanism of this compound mediated photothermal therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-targeted photothermal agents for enhanced cancer therapy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03173A [pubs.rsc.org]
- 3. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Tumor Imaging in Mice using IR-825
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the near-infrared (NIR) fluorescent dye IR-825 for in vivo tumor imaging in murine models. This document outlines the underlying principles, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and data interpretation.
Introduction to this compound for Tumor Imaging
This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum (approximately 800 nm). This spectral window is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum. When appropriately formulated, this compound can preferentially accumulate in tumor tissues, enabling non-invasive visualization and quantification of tumor burden and response to therapy.
Tumor Targeting Mechanism: The Enhanced Permeability and Retention (EPR) Effect
The primary mechanism by which nanoparticle formulations of this compound accumulate in solid tumors is the Enhanced Permeability and Retention (EPR) effect.[1][2] Tumor vasculature is characteristically disorganized and leaky, with large fenestrations between endothelial cells. This increased permeability allows nanoparticles, which are too large to extravasate from healthy blood vessels, to selectively leak into the tumor interstitium. Furthermore, tumors typically have poor lymphatic drainage, leading to the retention of these nanoparticles within the tumor microenvironment. This passive targeting strategy allows for a high concentration of the imaging agent to be achieved at the tumor site.
Quantitative Data Presentation
The biodistribution of this compound can vary significantly depending on its formulation (e.g., free dye vs. nanoparticle encapsulation). The following tables summarize representative quantitative data for the biodistribution of a PEGylated this compound nanomicelle formulation (PEG-PLD(IR825)) and provide pharmacokinetic parameters for both free and formulated this compound.
Table 1: Ex Vivo Biodistribution of PEG-PLD(IR825) Nanomicelles in U14 Tumor-Bearing Nude Mice
| Organ/Tissue | Relative Fluorescence Intensity at 12h | Relative Fluorescence Intensity at 24h | Relative Fluorescence Intensity at 48h | Relative Fluorescence Intensity at 72h |
| Heart | Low | Low | Very Low | Very Low |
| Liver | High | High | Moderate | Low |
| Spleen | Low | Low | Very Low | Very Low |
| Lung | Low | Low | Very Low | Very Low |
| Kidneys | Moderate | Moderate | Low | Very Low |
| Tumor | Moderate | High | Moderate | Low |
Data adapted from a study by Sun et al., which showed that the fluorescence intensity at the tumor site peaked at 24 hours post-injection.[3] The ex vivo fluorescence images indicated that the PEG-PLD(IR825) nanomicelles mainly accumulated in the tumor, liver, and kidneys.[3]
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Administration Route | Elimination Half-life (t½) | Key Findings |
| Free this compound | Intravenous | Not explicitly found, but expected to be short due to rapid clearance of small molecules. | Free cyanine dyes generally exhibit rapid clearance. |
| PEG-PLD(IR825) Nanomicelles | Intravenous | The blood circulation profile showed a gradual decrease over 72 hours, suggesting a longer half-life than the free dye.[3] | Encapsulation in nanomicelles significantly prolongs the circulation time, which is crucial for the EPR effect.[3] |
Experimental Protocols
This section provides a detailed protocol for in vivo tumor imaging in mice using this compound. This protocol is a general guideline and may require optimization based on the specific tumor model, imaging system, and this compound formulation used.
Materials and Reagents
-
This compound dye or this compound formulated nanoparticles
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging
-
Animal clippers
-
Syringes and needles for intravenous injection
Experimental Workflow
Detailed Protocol
-
Preparation of this compound Formulation:
-
If using free this compound, dissolve the dye in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS. Ensure the final concentration of the organic solvent is non-toxic to the animal.
-
If using a pre-formulated this compound nanoparticle solution, ensure it is well-suspended before injection.
-
A typical dose for a PEG-PLD(IR825) nanomicelle solution is 10 mg/kg, while for free IR825-NH2, a dose of 2 mg/kg has been used.[3]
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Carefully remove the fur from the area overlying the tumor and any other regions of interest to minimize autofluorescence and light scattering.
-
Position the mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.
-
-
In Vivo Imaging:
-
Acquire a baseline (pre-injection) fluorescence image to determine the level of background autofluorescence.
-
Administer the this compound formulation via intravenous tail vein injection. A typical injection volume is 100-200 µL.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).[3][4]
-
Imaging Parameters:
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs to quantify the average fluorescence intensity.
-
Subtract the background fluorescence from the pre-injection images.
-
The data can be expressed as radiant efficiency or other appropriate units to represent the signal intensity.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution and obtain more precise organ-specific signals.[3]
-
Concluding Remarks
This compound is a valuable tool for non-invasive in vivo tumor imaging in preclinical mouse models. Its near-infrared fluorescence properties allow for sensitive detection of tumors with deep tissue penetration. When formulated into nanoparticles, its accumulation in tumors is significantly enhanced through the EPR effect, leading to a high tumor-to-background signal ratio, with peak accumulation often observed around 24 hours post-injection. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their in vivo imaging studies for cancer research and drug development. Optimization of the specific formulation, dosage, and imaging parameters will be crucial for achieving the best results in any given experimental setting.
References
Application Notes and Protocols for Cell Tracking Studies Using IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make it a promising candidate for in vivo and in vitro cell tracking studies. Its emission in the NIR spectrum (around 825 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, offering a significant advantage for in vivo imaging. These application notes provide an overview of this compound, detailed protocols for cell labeling and viability assessment, and guidance for its use in cell tracking experiments.
This compound can be utilized in its free form or conjugated to nanoparticles to enhance its delivery and stability. When conjugated to polymeric nanomicelles, this compound has been shown to accumulate in mitochondria and the endoplasmic reticulum.[1] The protocols provided herein are designed to be adaptable for various cell types and experimental goals.
Physical and Spectral Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₅₅N₂NaO₈S₂ | N/A |
| Molecular Weight | 975.1 g/mol | N/A |
| Excitation Maximum | ~780 nm | [2] |
| Emission Maximum | ~830 nm | [2] |
| Form | Solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | N/A |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling with this compound
This protocol outlines the general steps for labeling cells with free this compound dye. Optimization of dye concentration and incubation time is crucial for each cell type to achieve optimal signal with minimal cytotoxicity.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells of interest
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. On the day of labeling, harvest and count the cells. Ensure a cell viability of >95%.
-
Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Store the stock solution at -20°C, protected from light.
-
Labeling Solution Preparation: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final labeling concentration. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25 µM).
-
Cell Labeling: Resuspend the cell pellet in the labeling solution at a density of 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells with the labeling solution for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C, protected from light. Gently mix the cells every 10-15 minutes to ensure uniform labeling.
-
Washing: After incubation, add at least 10 volumes of complete culture medium to the cell suspension to stop the labeling process.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200-400 x g) for 5 minutes.
-
Final Washes: Discard the supernatant and wash the cell pellet two to three times with PBS or complete culture medium to remove any unbound dye.
-
Cell Counting and Viability Assessment: Resuspend the final cell pellet in complete culture medium. Count the cells and assess viability using a suitable method (see Protocol 2).
-
Imaging: The labeled cells are now ready for in vitro or in vivo imaging.
Experimental Workflow for In Vitro Cell Labeling
Caption: Workflow for labeling cells with this compound for tracking studies.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
It is essential to evaluate the effect of this compound labeling on cell health. The following are common assays to assess cell viability and cytotoxicity.
A. Trypan Blue Exclusion Assay (Viability)
This simple and rapid method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Labeled and unlabeled (control) cells
-
Hemocytometer
-
Microscope
Procedure:
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
B. MTT Assay (Metabolic Activity & Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Plate reader
Procedure:
-
Seed labeled and unlabeled cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability relative to the unlabeled control cells.
C. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed labeled and unlabeled cells in a 96-well plate.
-
Collect the cell culture supernatant at desired time points.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
| Assay | Principle | Information Provided |
| Trypan Blue | Membrane exclusion of dye | Percentage of viable cells |
| MTT | Mitochondrial reductase activity | Metabolic activity, cell proliferation |
| LDH | Release of cytosolic enzyme | Cell membrane damage, cytotoxicity |
In Vivo Cell Tracking
After labeling and confirming cell viability, this compound labeled cells can be administered to animal models for in vivo tracking studies.
Workflow for In Vivo Cell Tracking
References
Application Notes and Protocols for IR-825 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the near-infrared (NIR) fluorescent dye IR-825 for in vivo imaging in animal studies. The following sections detail recommended dosages, preparation protocols, and methodologies for pharmacokinetic and biodistribution analysis.
Overview of this compound for In Vivo Imaging
This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum, typically with an excitation maximum around 780 nm and an emission maximum around 825 nm. This spectral range is advantageous for in vivo imaging due to the reduced absorption and autofluorescence of biological tissues at these wavelengths, allowing for deeper tissue penetration and a higher signal-to-noise ratio. This compound can be used in its unconjugated form for applications such as angiography and perfusion imaging, or it can be conjugated to targeting moieties for molecular imaging applications.
Dosage and Administration
Recommended Dosage
The optimal dosage of this compound can vary depending on the animal model, the specific application, and the imaging system used. However, based on toxicity studies of structurally similar near-infrared dyes, a starting point for dose-finding studies in rodents is recommended. A study on IRDye 800CW carboxylate, a similar heptamethine cyanine dye, established a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg for a single intravenous administration in rats.[1]
Table 1: Recommended Starting Dosages for Unconjugated this compound in Rodents
| Animal Model | Route of Administration | Recommended Starting Dose Range (mg/kg) |
| Mouse | Intravenous (IV) | 1 - 10 |
| Rat | Intravenous (IV) | 1 - 20 |
Note: Researchers should perform their own dose-escalation studies to determine the optimal dose for their specific experimental conditions and to ensure no adverse effects.
Preparation of this compound for Injection
This compound is sparingly soluble in aqueous solutions but can be readily dissolved in organic solvents. A common procedure for preparing an injectable solution is as follows:
-
Stock Solution Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. A concentration of 4.55 mg/mL in DMSO has been reported, which may require warming and sonication.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.
-
-
Working Solution for Injection:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution with a sterile, aqueous vehicle such as phosphate-buffered saline (PBS, pH 7.4) or isotonic saline to the desired final concentration for injection.
-
Ensure the final concentration of DMSO in the injected volume is low (ideally less than 5% v/v) to avoid toxicity.
-
The final solution should be clear and free of precipitates. If precipitation occurs, further dilution may be necessary.
-
Experimental Protocols
In Vivo Fluorescence Imaging Protocol
This protocol describes a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors)
-
This compound injectable solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., with excitation around 780 nm and emission filters around 830 nm)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the this compound dye to determine the level of background autofluorescence.
-
-
Administration of this compound:
-
Administer the prepared this compound solution via intravenous injection (e.g., through the tail vein). A typical injection volume for a mouse is 100-200 µL.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the dye.
-
Optimize imaging parameters (exposure time, binning, f-stop) to achieve a good signal-to-noise ratio without saturation of the detector.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Correct for background autofluorescence by subtracting the signal from the pre-injection images.
-
Pharmacokinetic and Biodistribution Study Protocol
This protocol outlines the steps for determining the pharmacokinetic profile and tissue distribution of this compound.
Procedure:
-
Animal Groups:
-
Divide the animals into groups, with each group corresponding to a specific time point for sample collection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). A minimum of 3-5 animals per time point is recommended.
-
-
This compound Administration:
-
Administer a known dose of this compound intravenously to each animal.
-
-
Sample Collection:
-
At the designated time points, euthanize the animals in the respective group.
-
Immediately collect blood samples (e.g., via cardiac puncture).
-
Perfuse the animal with saline to remove blood from the organs.
-
Dissect and collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Weigh each organ.
-
-
Quantification of this compound:
-
Homogenize the collected organs.
-
Extract the this compound from the plasma and tissue homogenates.
-
Quantify the concentration of this compound in each sample using a suitable analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Create a standard curve of known this compound concentrations to accurately determine the amount in the samples.
-
-
Data Analysis:
-
Pharmacokinetics: Plot the plasma concentration of this compound over time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Present the data in a table and/or bar graph to visualize the tissue distribution at different time points.
-
Table 2: Example Biodistribution Data Presentation for this compound in Mice
| Organ | % Injected Dose per Gram (%ID/g) at 1 hour | % Injected Dose per Gram (%ID/g) at 24 hours |
| Blood | 15.2 ± 2.5 | 1.1 ± 0.3 |
| Liver | 25.8 ± 4.1 | 8.5 ± 1.2 |
| Spleen | 10.5 ± 1.8 | 3.2 ± 0.6 |
| Kidneys | 12.3 ± 2.1 | 2.1 ± 0.4 |
| Lungs | 5.6 ± 0.9 | 0.8 ± 0.2 |
| Heart | 3.1 ± 0.5 | 0.5 ± 0.1 |
| Brain | 0.2 ± 0.1 | < 0.1 |
| Tumor | 8.9 ± 1.5 | 12.3 ± 2.0 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Visualizations
The following diagrams illustrate the key workflows for using this compound in animal studies.
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Protocol for pharmacokinetic and biodistribution studies.
References
Application Notes and Protocols for IR-825 Activation in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laser parameters and experimental protocols for the successful activation of the near-infrared (NIR) dye IR-825 in photothermal therapy (PTT). The following sections detail the critical laser parameters, step-by-step experimental methodologies for in vitro and in vivo studies, and the key signaling pathways involved in this compound-mediated PTT.
Laser Parameters for this compound Activation
The efficacy of this compound in PTT is highly dependent on the laser parameters used for its activation. The optimal parameters can vary depending on the formulation of this compound (e.g., free dye vs. nanoparticle encapsulation), the target tissue, and the desired therapeutic outcome (apoptosis vs. necrosis). A summary of commonly used laser parameters from various studies is presented in Table 1.
| Parameter | Wavelength (nm) | Power Density (W/cm²) | Irradiation Time (min) | Application |
| Parameter Set 1 | 808 | 1.0 - 1.5 | 5 - 10 | In vitro & in vivo tumor ablation |
| Parameter Set 2 | 808 | 0.8 | 5 | Mild hyperthermia studies |
| Parameter Set 3 | 730 - 810 | 1.5 | 8 - 15 | Deep tissue tumor treatment |
Table 1: Summary of Laser Parameters for this compound Activation in PTT. This table provides a consolidated overview of the typical laser settings used in published research for both laboratory and preclinical applications.
Experimental Protocols
This section outlines detailed protocols for the preparation of this compound loaded nanoparticles, in vitro cytotoxicity assessment, and in vivo photothermal therapy studies in a murine tumor model.
Protocol 1: Preparation of this compound Loaded Nanoparticles
This protocol describes a common method for encapsulating this compound into polymeric nanoparticles, a strategy often employed to improve its stability, solubility, and tumor accumulation.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve Polymer and Dye: Dissolve a specific amount of PLGA and this compound in DCM. The ratio of polymer to dye can be optimized depending on the desired loading efficiency.
-
Emulsification: Add the PLGA/IR-825/DCM solution dropwise to a PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. Sonication parameters (power and time) should be optimized.
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unloaded this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for further use. Store the nanoparticle suspension at 4°C.
Protocol 2: In Vitro Photothermal Therapy and Cytotoxicity Assay
This protocol details the steps to evaluate the photothermal efficacy of this compound loaded nanoparticles on cancer cells in culture.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound loaded nanoparticles
-
808 nm NIR laser with an adjustable power output
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with varying concentrations of this compound loaded nanoparticles and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include control groups with untreated cells and cells treated with nanoparticles but without laser irradiation.
-
Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a defined duration (e.g., 5 minutes).
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay, such as the MTT assay. Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control group.
Protocol 3: In Vivo Photothermal Therapy in a Murine Tumor Model
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound mediated PTT in a subcutaneous tumor model.[1][2][3]
Materials:
-
Female Balb/c mice (6-8 weeks old)[3]
-
4T1 murine breast cancer cells[3]
-
This compound loaded nanoparticles
-
808 nm NIR laser with a fiber optic cable
-
Infrared (IR) thermal camera
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject 1 x 10⁶ 4T1 cells into the mammary fat pad of each mouse.[3] Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Nanoparticle Administration: Intravenously inject the tumor-bearing mice with this compound loaded nanoparticles (e.g., 1 mg/kg) via the tail vein.[3]
-
Biodistribution and Imaging (Optional): At various time points post-injection (e.g., 6, 12, 24 hours), the biodistribution of the nanoparticles can be monitored using an in vivo imaging system if the nanoparticles have fluorescent properties.[3]
-
Laser Irradiation: At the time of peak tumor accumulation (determined from biodistribution studies, often 24 hours post-injection), anesthetize the mice and expose the tumor area to an 808 nm NIR laser (e.g., 1.0 W/cm² for 10 minutes).[3]
-
Temperature Monitoring: During laser irradiation, monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the therapeutic range (typically 42-50°C).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every few days for a specified period (e.g., 21 days).
-
Survival Study: Monitor the survival of the mice over a longer period to assess the long-term therapeutic efficacy.[1]
-
Histological Analysis: At the end of the study, euthanize the mice and collect the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and nanoparticle distribution.
Signaling Pathways in this compound Mediated PTT
Photothermal therapy with this compound can induce cancer cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is often dependent on the intensity of the heat generated. Mild hyperthermia (around 42-45°C) tends to induce apoptosis, while higher temperatures (>50°C) typically lead to necrosis.
Apoptosis Signaling Pathway
The heat stress generated by this compound activation can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by mild hyperthermia in this compound PTT.
Heat Shock Protein (HSP) Response
Cancer cells can develop thermotolerance by upregulating heat shock proteins (HSPs), particularly HSP70, which can inhibit apoptosis and promote cell survival.
Caption: Heat shock protein response pathway leading to thermotolerance in cancer cells.
Experimental Workflow for In Vivo PTT
The following diagram illustrates a typical workflow for an in vivo photothermal therapy experiment using this compound.
Caption: A standard experimental workflow for in vivo photothermal therapy studies.
References
Application Notes and Protocols for IR-825 in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent candidate for theranostic applications. Its ability to convert light energy into heat forms the basis of its use in photothermal therapy (PTT) for cancer treatment. Furthermore, its inherent fluorescence allows for real-time imaging, enabling the combination of diagnosis and therapy in a single agent. To enhance its stability, bioavailability, and tumor-targeting capabilities, this compound is often encapsulated within or conjugated to various nanocarriers. These application notes provide a comprehensive overview of the use of this compound in theranostics, including detailed experimental protocols and a summary of key quantitative data.
Key Applications of this compound in Theranostics
-
Photothermal Therapy (PTT): this compound-based nanoparticles, when irradiated with a NIR laser (typically around 808 nm), generate localized hyperthermia, leading to the ablation of cancer cells through apoptosis and necrosis.[1][2]
-
Combined Chemo-Photothermal Therapy: this compound can be co-loaded into nanoparticles with chemotherapeutic drugs. The heat generated during PTT can enhance the permeability of cancer cell membranes, increasing the uptake and efficacy of the co-administered drug.[1]
-
Image-Guided Therapy: The intrinsic NIR fluorescence of this compound allows for in vivo imaging to track the biodistribution of the nanoparticles and guide the application of PTT to the tumor site.[3]
-
Photoacoustic Imaging: The absorption of light by this compound and subsequent thermoelastic expansion can generate ultrasonic waves, which can be detected for photoacoustic imaging, providing high-resolution images of the tumor vasculature and nanoparticle accumulation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound-based theranostic agents.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | ~100 | Not Reported | ~21.0 | [3] |
| MPPD@IR825/DTX NPs | ~150 | Charge-reversal from positive to negative at tumor pH | Not Reported | [1] |
Table 2: In Vivo Photothermal Therapy Parameters and Efficacy
| Animal Model | Nanoparticle Formulation | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Tumor Ablation Outcome | Reference |
| 4T1 Murine Breast Cancer | MPPD@IR825/DTX NPs | 808 | 2.0 | 5 | Highly efficient tumor ablation | [1] |
| Subcutaneous Tumor Model | PEG-PLD(IR825) Nanomicelles | 808 | Not Reported | Not Reported | Effective tumor ablation | [3] |
| Murine Colon Carcinoma (CT26.WT) | Nanoshells (for comparison) | 808 | 4.0 | 3 | Complete tumor abatement | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol describes a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation technique.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PLA)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Surfactant (e.g., Pluronic F-127, PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg) and this compound (e.g., 5 mg) in an organic solvent (e.g., 10 mL of acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F-127 in 20 mL of deionized water).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The solution will turn turbid as the nanoparticles form.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two to three times to remove any unencapsulated this compound and excess surfactant.
-
Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.
dot
Caption: Workflow for the synthesis of this compound-loaded polymeric nanoparticles.
Protocol 2: In Vitro Photothermal Therapy and Cytotoxicity Assay
This protocol outlines the procedure for evaluating the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
NIR laser with a fiber optic cable (808 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound-loaded nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL). Incubate for a predetermined time (e.g., 4-24 hours).
-
Washing: Gently wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Laser Irradiation: Add fresh culture medium to each well. Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes). Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
-
Post-Irradiation Incubation: Incubate the cells for another 24 hours.
-
Cytotoxicity Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cell viability relative to the untreated control group.
dot
Caption: Workflow for in vitro photothermal therapy and cytotoxicity assessment.
Protocol 3: In Vivo Photothermal Therapy in a Murine Tumor Model
This protocol provides a general guideline for conducting in vivo photothermal therapy using this compound-loaded nanoparticles in a mouse tumor model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)
-
This compound-loaded nanoparticles suspended in a sterile solution (e.g., PBS)
-
NIR laser with a fiber optic cable (808 nm)
-
Infrared thermal camera
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Nanoparticle Administration: Intravenously inject the this compound-loaded nanoparticle suspension into the tail vein of the mice. The dosage will depend on the nanoparticle formulation and should be determined in preliminary studies.
-
Accumulation Time: Allow the nanoparticles to accumulate at the tumor site. This time can vary (e.g., 6-24 hours) and can be monitored using in vivo fluorescence imaging if the equipment is available.
-
Anesthesia and Positioning: Anesthetize the mouse and position it so that the tumor is accessible for laser irradiation.
-
Laser Irradiation: Irradiate the tumor with an 808 nm NIR laser at a predetermined power density and for a specific duration (e.g., 2.0 W/cm² for 5 minutes). Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C).
-
Post-Treatment Monitoring: Monitor the tumor size using calipers every few days. Also, monitor the body weight and general health of the mice.
-
Euthanasia and Histology: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess therapeutic efficacy and potential toxicity.
dot
Caption: Workflow for in vivo photothermal therapy in a murine tumor model.
Signaling Pathways in this compound Mediated Photothermal Therapy
Photothermal therapy with this compound nanoparticles induces cancer cell death through several interconnected signaling pathways. The primary mechanisms are apoptosis, necrosis, and the induction of an anti-tumor immune response through immunogenic cell death (ICD).
Apoptosis and Necrosis Pathways
Hyperthermia induced by PTT can trigger both programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[2][6] Moderate heat can activate caspase cascades leading to apoptosis, while higher temperatures can cause direct damage to cellular structures, resulting in necrosis.
dot
Caption: Cell death pathways induced by this compound mediated photothermal therapy.
Immunogenic Cell Death (ICD) Pathway
PTT can also induce a form of cell death that stimulates an anti-tumor immune response, known as immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which then activate dendritic cells (DCs) and subsequent T-cell responses.
dot
Caption: Immunogenic cell death pathway activated by photothermal therapy.
Heat Shock Protein (HSP) Response
A critical aspect of PTT is the cellular heat shock response, which can lead to thermotolerance and reduce therapeutic efficacy. Heat stress induces the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from damage. Combining PTT with HSP inhibitors is a promising strategy to enhance treatment outcomes.
dot
Caption: The heat shock response pathway and its inhibition to enhance PTT.
Conclusion
This compound is a versatile agent for cancer theranostics, offering both therapeutic and diagnostic capabilities. When formulated into nanoparticles, its efficacy and safety profile are significantly improved. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to advance the application of this compound in the fight against cancer. Further research into optimizing nanoparticle design, understanding the complex biological responses to PTT, and exploring novel combination therapies will continue to unlock the full potential of this promising theranostic agent.
References
- 1. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Frontiers | Regulation of immunogenic cell death and potential applications in cancer therapy [frontiersin.org]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Step-by-Step Guide to IR-825 Conjugation Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of the near-infrared (NIR) fluorescent dye IR-825 to biomolecules. It includes detailed protocols for the activation of this compound's intrinsic carboxylic acid group and subsequent conjugation to primary amines, methods for purification and characterization of the resulting conjugates, and protocols for its application in photothermal therapy and in vivo imaging.
Introduction to this compound
This compound is a heptamethine cyanine dye with strong absorption and fluorescence in the near-infrared spectrum, typically around 825 nm.[1] Its utility extends to various biomedical applications, including photothermal therapy (PTT), where it efficiently converts light energy into heat to ablate cancer cells, and as a fluorescent probe for in vivo imaging. A key feature of this compound is the presence of a terminal carboxylic acid group, which allows for covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and nanoparticles, enabling targeted delivery and imaging.[1]
I. Chemistry of this compound Conjugation
The primary method for conjugating this compound to biomolecules involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Conjugation to Primary Amines: The resulting NHS-activated this compound readily reacts with primary amine groups (-NH2) present on the target biomolecule (e.g., lysine residues on proteins) to form a stable amide bond.
dot
Caption: General workflow for this compound conjugation.
II. Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the conversion of the carboxylic acid group of this compound to an NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching solution (optional): 2-Mercaptoethanol
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer. The molar ratio of EDC and NHS to this compound is crucial for efficient activation. A common starting point is a 2 to 5-fold molar excess of both EDC and NHS over this compound.[2]
-
Activation Reaction:
-
Add the this compound stock solution to the Reaction Buffer.
-
While stirring, add the freshly prepared EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 15-60 minutes at room temperature, protected from light.
-
-
Quenching (Optional): To stop the activation reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM.
-
Proceed to Conjugation: The activated this compound NHS ester is unstable and should be used immediately for conjugation to the target biomolecule.
Quantitative Parameters for Activation:
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:EDC:NHS) | 1:2:2 to 1:5:5 | Higher excess may be needed for dilute solutions.[2] |
| Reaction Time | 15 - 60 minutes | Monitor reaction progress by TLC or HPLC if possible. |
| pH | 6.0 | Optimal for EDC/NHS activation. |
| Solvent | DMF or DMSO | Ensure anhydrous conditions for best results. |
Protocol 2: Conjugation of NHS-Activated this compound to a Protein (e.g., Antibody)
This protocol outlines the conjugation of the activated this compound to primary amines on a protein.
Materials:
-
NHS-activated this compound solution (from Protocol 1)
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer: 0.1 M Phosphate buffer or Bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Buffers containing primary amines like Tris will compete with the reaction.
-
Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using the Conjugation Buffer. This deprotonates the primary amines, making them more reactive.
-
Conjugation Reaction:
-
Slowly add the NHS-activated this compound solution to the protein solution while gently stirring. The molar ratio of activated this compound to protein will determine the degree of labeling (DOL). A starting point is a 5 to 20-fold molar excess of the dye.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining NHS-activated this compound. Incubate for 30 minutes.
-
Purification: Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column or a gel filtration column).
Quantitative Parameters for Conjugation:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This needs to be optimized for the specific protein and desired DOL.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| pH | 8.0 - 8.5 | Crucial for efficient reaction with primary amines. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can sometimes improve yield. |
Protocol 3: Characterization of this compound Conjugates
1. Degree of Labeling (DOL) Calculation:
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~825 nm, Amax).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of this compound at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Where:
-
CF is the correction factor (A280 of free dye / Amax of free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye Where ε_dye is the molar extinction coefficient of this compound at its Amax.
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
2. Purity and Aggregation Analysis:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm conjugation and assess for any significant aggregation or fragmentation. The conjugated protein should show a higher molecular weight band compared to the unconjugated protein.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique can be used to assess the purity of the conjugate and quantify the amount of aggregate formation.
3. Stability Assessment:
-
Procedure:
-
Incubate the purified conjugate under relevant physiological conditions (e.g., in PBS or serum at 37°C).
-
At various time points, take aliquots and analyze for changes in absorbance, DOL, aggregation (by SEC-HPLC), and functionality (e.g., antigen binding for an antibody conjugate).
-
Quantitative Data Summary for a Hypothetical this compound-Antibody Conjugate:
| Parameter | Value | Method |
| Molar Ratio (Dye:Ab) used | 10:1 | - |
| Degree of Labeling (DOL) | 3.2 | Spectrophotometry |
| Conjugation Efficiency | 32% | Calculated from DOL |
| Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Stability (7 days at 37°C) | >90% intact conjugate | SEC-HPLC |
III. Application Protocols
Protocol 4: In Vitro Photothermal Therapy
This protocol describes a typical experiment to evaluate the photothermal efficacy of an this compound conjugate on cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1, HeLa)
-
This compound conjugate
-
Complete cell culture medium
-
96-well plates
-
NIR laser (808 nm)
-
Cell viability assay (e.g., MTT, Calcein-AM/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the this compound conjugate. Include a control with unconjugated this compound and a no-treatment control.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Laser Irradiation:
-
Wash the cells with PBS to remove any unbound conjugate.
-
Add fresh medium to each well.
-
Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).[4] Include non-irradiated controls.
-
-
Viability Assessment:
-
After irradiation, incubate the cells for a further period (e.g., 24 hours).
-
Assess cell viability using a standard assay like MTT or live/dead staining.
-
dot
Caption: Workflow for in vitro photothermal therapy.
Protocol 5: In Vivo Near-Infrared Fluorescence Imaging
This protocol provides a general workflow for imaging the biodistribution of an this compound conjugate in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound conjugate
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the conjugate to determine autofluorescence levels.
-
Injection: Administer the this compound conjugate via intravenous (e.g., tail vein) injection. The dose will depend on the specific conjugate and animal model.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[5]
-
Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the in vivo signal distribution.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs over time using the imaging software's region of interest (ROI) analysis.
IV. Signaling Pathways in this compound Mediated Photothermal Therapy
This compound-mediated PTT induces cancer cell death primarily through hyperthermia. This localized heating can trigger a form of immunogenic cell death (ICD). ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[6][7]
dot
Caption: Signaling cascade in this compound mediated PTT.
The key DAMPs released include:
-
High Mobility Group Box 1 (HMGB1): Acts as a danger signal to activate immune cells.[7]
-
ATP: Functions as a "find-me" signal to recruit phagocytes.
-
Calreticulin (CRT): Exposed on the surface of dying cells, acting as an "eat-me" signal for dendritic cells.
The release of these DAMPs promotes the maturation of dendritic cells, which then present tumor antigens to T-cells, leading to the activation of a tumor-specific adaptive immune response. This can result in the killing of remaining cancer cells and potentially lead to long-term anti-tumor immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antibody fragment properties for near-infrared fluorescence imaging of HER3-positive cancer xenografts [thno.org]
- 4. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes in serum DAMPs and cytokines/chemokines during near‐infrared photoimmunotherapy for patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving IR-825 Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and stabilization of IR-825 nanoparticles.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitation or aggregation of nanoparticles upon formation. | Inadequate stabilization: The concentration of the stabilizing agent (e.g., surfactant, polymer) may be too low to effectively coat the nanoparticle surface and prevent aggregation. | - Increase the concentration of the stabilizing agent in a stepwise manner. - Ensure the stabilizing agent is fully dissolved and properly mixed with the nanoparticle components during synthesis. |
| Inappropriate solvent system: The solvent and anti-solvent used in methods like nanoprecipitation can significantly impact nanoparticle formation and stability. | - Experiment with different solvent/anti-solvent combinations. For example, if using acetone as the solvent and water as the anti-solvent for PLGA nanoparticles, try varying the ratio or exploring other miscible solvent pairs. | |
| Unfavorable pH: The pH of the medium can affect the surface charge of the nanoparticles and the stabilizer, leading to reduced electrostatic repulsion and subsequent aggregation. | - Measure and adjust the pH of the aqueous phase to be further from the isoelectric point of the nanoparticles and stabilizer. For many polymeric nanoparticles, a neutral or slightly basic pH can improve stability. | |
| High Polydispersity Index (PDI) > 0.3. | Inconsistent mixing or energy input: Non-uniform mixing or sonication/homogenization can lead to a wide distribution of particle sizes. | - Ensure vigorous and consistent stirring throughout the nanoparticle formation process. - Optimize sonication/homogenization parameters such as power, time, and temperature. Use a probe sonicator for more direct and efficient energy input compared to a bath sonicator. |
| Suboptimal formulation parameters: The concentrations of the polymer, drug, and stabilizer can influence the PDI. | - Systematically vary the concentration of each component to find the optimal ratio for achieving a low PDI. | |
| Presence of aggregates: Even a small number of large aggregates can significantly increase the measured PDI. | - Centrifuge the nanoparticle suspension at a low speed to pellet larger aggregates, then collect the supernatant containing the desired nanoparticles. | |
| Nanoparticle size is too large. | High polymer or drug concentration: Higher concentrations of the core materials can lead to the formation of larger nanoparticles. | - Decrease the concentration of the polymer (e.g., PLGA) and/or this compound. |
| Inefficient energy input during emulsification: Insufficient energy during sonication or homogenization will result in larger emulsion droplets and consequently larger nanoparticles. | - Increase the sonication/homogenization power or duration. | |
| Slow solvent diffusion/evaporation: A slower rate of solvent removal can allow for particle growth. | - Increase the stirring speed during solvent evaporation. - For nanoprecipitation, ensure rapid mixing of the solvent and anti-solvent. | |
| Low encapsulation efficiency of this compound. | Poor affinity of this compound for the nanoparticle core: The hydrophobicity/hydrophilicity of the dye and the polymer matrix may not be well-matched. | - For hydrophobic dyes like this compound, use a hydrophobic polymer core like PLGA. - Consider chemical conjugation of this compound to the polymer to ensure high loading. |
| Drug leakage during formulation: The dye may leak out of the nanoparticles during the solvent evaporation or purification steps. | - Optimize the formulation to create a more compact and stable nanoparticle structure. - Use a purification method that minimizes leakage, such as dialysis against a large volume of buffer for a shorter duration. | |
| Inaccurate measurement of encapsulated drug: The method used to quantify the encapsulated dye may not be accurate. | - Ensure complete separation of free dye from the nanoparticles before quantification. - Use a validated analytical method, such as UV-Vis spectroscopy or fluorescence spectroscopy, with a proper calibration curve. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound nanoparticles?
A1: The primary factors influencing the stability of this compound nanoparticles are:
-
Surface Chemistry: The type and density of the stabilizing agent on the nanoparticle surface are critical for preventing aggregation through steric or electrostatic repulsion.
-
pH of the Medium: The pH affects the surface charge of the nanoparticles. A pH far from the isoelectric point generally leads to greater electrostatic stability.[1]
-
Solvent Composition: The choice of solvents during synthesis and for final suspension can impact nanoparticle integrity and aggregation.[2]
-
Ionic Strength of the Medium: High ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
Q2: How can I improve the long-term storage stability of my this compound nanoparticles?
A2: To improve long-term stability, consider the following:
-
Lyophilization (Freeze-drying): This is a common method for long-term storage. It is crucial to use a cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation during the freezing and drying process.
-
Storage Conditions: Store lyophilized powders at low temperatures (e.g., -20°C) in a desiccated environment. For aqueous suspensions, store at 4°C and protect from light to prevent degradation of the this compound dye.
-
Steric Stabilization: Incorporating a hydrophilic polymer shell, such as polyethylene glycol (PEG), on the nanoparticle surface can provide excellent steric hindrance and prevent aggregation in various media.
Q3: What characterization techniques are essential for assessing this compound nanoparticle stability?
A3: The following characterization techniques are crucial:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. Monitoring these parameters over time can indicate stability.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is an indicator of electrostatic stability. Zeta potential values more positive than +30 mV or more negative than -30 mV are generally considered to indicate good stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and confirm the absence of significant aggregation.
-
UV-Vis and Fluorescence Spectroscopy: To monitor the spectral properties of this compound within the nanoparticles over time, which can indicate dye degradation or leakage.
Data Presentation: Comparative Analysis of this compound Nanoparticle Formulations
The following table summarizes the physicochemical properties of this compound encapsulated in different nanoparticle systems, providing a basis for comparison.
| Nanoparticle System | Encapsulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Emulsification-Solvent Evaporation | 150 - 250 | 0.1 - 0.3 | -15 to -30 | Synthesized from multiple sources |
| Liposomes | Thin-Film Hydration | 100 - 200 | 0.1 - 0.25 | -10 to -25 | Synthesized from multiple sources |
| Polymeric Micelles | Self-Assembly | 50 - 100 | 0.1 - 0.2 | -5 to -15 | Synthesized from multiple sources |
Note: The values presented are typical ranges and can vary depending on the specific formulation parameters.
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles via Emulsification-Solvent Evaporation
This protocol describes a common method for encapsulating the hydrophobic this compound dye within a biodegradable PLGA polymer matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
This compound dye
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 2 mg of this compound in 2 mL of DCM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of PVA in 10 mL of deionized water to create a 1% (w/v) solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating on an ice bath using a probe sonicator.
-
Sonicate at 40% amplitude for 2 minutes (2 cycles of 1 min with a 30-second rest in between).
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove excess PVA and free this compound.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use.
-
For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% w/v trehalose).
-
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This method is suitable for encapsulating this compound within the lipid bilayer of liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound dye
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve 20 mg of DPPC, 5 mg of cholesterol, and 1 mg of this compound in 5 mL of a chloroform/methanol (2:1) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding 5 mL of pre-warmed PBS (pH 7.4) to the flask.
-
Rotate the flask gently in a water bath maintained above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cutoff (e.g., 10 kDa) or by size exclusion chromatography.
-
-
Storage:
-
Store the final liposome suspension at 4°C.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the context of this compound nanoparticle stability.
References
Technical Support Center: Reducing IR-825 Photobleaching in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of the near-infrared (NIR) fluorescent dye IR-825 during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
A1: this compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared (NIR) spectrum, typically with an excitation maximum around 780 nm and an emission maximum around 825 nm. It is utilized in various microscopy applications, including in vivo and in vitro imaging. The use of NIR probes like this compound is advantageous due to deeper tissue penetration, reduced phototoxicity compared to shorter wavelength dyes, and lower background autofluorescence from biological samples, which enhances the signal-to-noise ratio.[1][2]
Q2: What is photobleaching and why is my this compound signal fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When a fluorophore like this compound is exposed to high-intensity excitation light, it can enter a long-lived excited triplet state. In the presence of molecular oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then chemically modify and destroy the fluorophore, causing the fluorescent signal to fade.[3][4][5]
Q3: How can I tell if the signal loss I'm observing is due to photobleaching or a biological event?
A3: To differentiate between photobleaching and a genuine biological phenomenon, you can perform a control experiment. Image a fixed sample or a region of your sample with no expected biological change under the same imaging conditions (laser power, exposure time, time-lapse interval) as your experimental sample. If the fluorescence intensity decreases over time in the control sample, it is indicative of photobleaching.
Q4: Can the choice of mounting medium affect this compound photostability?
A4: Yes, the mounting medium plays a crucial role in fluorophore photostability. Mounting media with antifade reagents are designed to reduce photobleaching by scavenging reactive oxygen species. However, the effectiveness of these reagents can be dye-specific. Some antifade agents, like p-phenylenediamine (PPD), have been reported to react with and quench the fluorescence of certain cyanine dyes.[6] Therefore, it is crucial to select a mounting medium that is compatible with near-infrared cyanine dyes.
Troubleshooting Guides
Problem: Rapid Fading of this compound Signal During Imaging
This is a classic sign of photobleaching. Here are steps to troubleshoot and mitigate this issue:
1. Optimize Imaging Parameters:
The first and most effective line of defense against photobleaching is to minimize the amount of light exposure to the sample.
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. Start with a low power setting and gradually increase it until you achieve a satisfactory signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. Modern sensitive detectors can often capture a good signal with very short exposures.[7]
-
Reduce Scan Time (for Confocal/Scanning Microscopes): Increase the scan speed to lessen the dwell time of the laser on any given point. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
-
Use Appropriate Filters: Ensure that your excitation and emission filters are well-matched to the spectral profile of this compound (Excitation ~780 nm, Emission ~825 nm) to maximize signal collection efficiency, which can allow for lower excitation power.[1]
2. Employ Antifade Reagents:
Using a suitable antifade mounting medium is critical for preserving the fluorescence of your sample, especially for fixed-cell imaging.
-
Select a Compatible Antifade Medium: For near-infrared dyes like this compound, it is advisable to use commercially available mounting media that are specifically tested for compatibility with cyanine dyes. While specific data for this compound is limited, products that do not contain p-phenylenediamine (PPD) may be a safer choice.
-
For Live-Cell Imaging: Standard antifade mounting media for fixed cells are often toxic to live cells. For live-cell experiments, consider using specialized live-cell imaging solutions that may contain antioxidants or oxygen scavengers to reduce phototoxicity and photobleaching.[3]
3. Optimize the Chemical Environment:
The local chemical environment of the fluorophore can significantly impact its photostability.
-
Oxygen Scavengers: Since photobleaching of cyanine dyes is often oxygen-mediated, removing molecular oxygen from the imaging medium can significantly reduce photobleaching. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) in your imaging buffer for both fixed and live-cell imaging.
-
Avoid Phenol Red: Some cell culture media contain phenol red, which can contribute to background fluorescence. Using a phenol red-free medium for imaging is recommended.[1]
Quantitative Data Summary
| Parameter | Recommendation for Reducing Photobleaching | Potential Trade-off |
| Excitation Power | Use the lowest possible power that yields a sufficient signal-to-noise ratio. | Lower signal intensity. |
| Exposure Time | Use the shortest possible exposure time. | May require a more sensitive detector. |
| Time-lapse Interval | Increase the time between image acquisitions. | Reduced temporal resolution. |
| Antifade Reagent | Use a commercial antifade mounting medium tested for cyanine dye compatibility (e.g., those without PPD). For live cells, use a dedicated live-cell antifade reagent. | Some antifade agents can cause an initial drop in fluorescence intensity. |
| Oxygen Scavengers | Add an oxygen scavenging system to the imaging buffer. | Can be toxic to live cells over long periods. |
Experimental Protocols
Protocol: General Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound and minimizing photobleaching during imaging.
Materials:
-
This compound dye
-
Anhydrous DMSO
-
Live-cell imaging medium (phenol red-free)
-
Cells cultured on imaging-compatible dishes or slides
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to make a stock solution (e.g., 1 mM). Store in small, single-use aliquots at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, phenol red-free imaging medium to the desired final concentration (typically in the low micromolar range, to be optimized for your cell type).
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.[8]
-
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.[8]
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the sample on the microscope stage.
-
Use the lowest possible excitation power and exposure time that allows for clear visualization of the signal.
-
Minimize the duration of light exposure by using the transmitted light channel for focusing and locating the region of interest whenever possible.
-
For time-lapse imaging, set the acquisition interval to be as long as experimentally permissible.
-
Visualizations
Caption: Mechanism of this compound photobleaching.
Caption: Experimental workflow for reducing photobleaching.
Caption: Troubleshooting decision tree for this compound photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric protection of near-infrared fluorescent dyes for enhanced bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low IR-825 Encapsulation Efficiency
Welcome to the technical support center for IR-825 encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the encapsulation of the near-infrared dye this compound into liposomes and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation challenging?
A1: this compound is a hydrophobic, near-infrared fluorescent dye.[1] Its poor aqueous solubility is a primary reason for low encapsulation efficiency, as it can precipitate out of solution before or during the encapsulation process.[2] The inherent properties of this compound necessitate careful optimization of formulation and process parameters to achieve efficient loading into lipid-based nanoparticles.
Q2: Which encapsulation method is most recommended for this compound?
A2: The thin-film hydration method is a widely used and highly reproducible technique for encapsulating hydrophobic compounds like this compound into liposomes.[2][3] This method involves dissolving the lipids and this compound in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.[3]
Q3: How can I determine the encapsulation efficiency of this compound?
A3: To determine the encapsulation efficiency, you first need to separate the encapsulated this compound from the free, unencapsulated dye. This is typically achieved through methods like ultracentrifugation , size exclusion chromatography (SEC) , or dialysis .[4] Once separated, the amount of encapsulated this compound can be quantified by lysing the nanoparticles with a suitable solvent (e.g., methanol or ethanol) and measuring the absorbance using a UV-Vis spectrophotometer or fluorescence spectroscopy. The encapsulation efficiency (EE%) is then calculated using the following formula:
EE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100
Troubleshooting Guide: Low this compound Encapsulation Efficiency
Low encapsulation efficiency is a common issue when working with hydrophobic molecules like this compound. The following guide provides a systematic approach to identifying and resolving the root causes of this problem.
Problem 1: this compound Precipitation During Formulation
Possible Cause: The aqueous solubility of this compound is very low, leading to its aggregation and precipitation.
Solutions:
-
Optimize the Solvent System: Ensure that this compound and the lipids are fully dissolved in the organic solvent before forming the thin film. A mixture of chloroform and methanol can sometimes improve the solubility of both the dye and lipids.
-
Control the Hydration Process: During the hydration step of the thin-film method, ensure that the temperature of the aqueous buffer is above the phase transition temperature (Tc) of the lipids.[3] This promotes the formation of a more fluid lipid bilayer that can more readily accommodate the hydrophobic dye.
Problem 2: Suboptimal Lipid Composition
Possible Cause: The lipid composition of your nanoparticles can significantly impact their ability to effectively encapsulate this compound.
Solutions:
-
Incorporate Cholesterol: Cholesterol is a crucial component that can increase the stability of the lipid bilayer and improve the encapsulation of hydrophobic drugs.[3]
-
Vary the Phospholipid Type: The choice of phospholipid can influence the rigidity and charge of the nanoparticle membrane. Lipids with a higher phase transition temperature (Tc), such as DSPC, tend to form more stable liposomes and have shown high drug retention.[5] The inclusion of cationic lipids like DOTAP can also enhance encapsulation efficiency for certain molecules.[1]
-
Optimize the Drug-to-Lipid Ratio: The drug-to-lipid ratio is a critical parameter that dictates the loading capacity of the nanoparticles.[6][7] It is essential to perform experiments with varying ratios to find the optimal concentration for this compound encapsulation.
The following table summarizes the properties of common lipids used in nanoparticle formulations and their potential impact on this compound encapsulation.
| Lipid Component | Type | Phase Transition Temp. (Tc) | Key Characteristics & Impact on Encapsulation |
| DSPC | Saturated Phospholipid | 55°C | Forms rigid, stable bilayers; high drug retention.[5] |
| DPPC | Saturated Phospholipid | 41°C | Forms relatively stable bilayers. |
| DMPC | Saturated Phospholipid | 23°C | Forms more fluid bilayers at physiological temperatures. |
| Cholesterol | Sterol | N/A | Increases bilayer stability, reduces permeability.[3] |
| DOTAP | Cationic Lipid | N/A | Introduces a positive surface charge, can improve EE.[1] |
Problem 3: Inefficient Nanoparticle Formation and Sizing
Possible Cause: The methods used for nanoparticle formation and size reduction may not be optimal, leading to poor drug loading.
Solutions:
-
Proper Thin-Film Formation: Ensure a thin, uniform lipid-drug film is formed by slow and controlled evaporation of the organic solvent using a rotary evaporator.[2]
-
Effective Size Reduction: After hydration, the resulting multilamellar vesicles (MLVs) should be downsized to form small unilamellar vesicles (SUVs). Extrusion through polycarbonate membranes of defined pore sizes (e.g., 100 nm) is a highly recommended method for achieving a uniform size distribution.[8] Sonication can also be used, but it may offer less control over the final particle size.
Experimental Protocols
Protocol 1: this compound Encapsulation using the Thin-Film Hydration Method
This protocol describes the preparation of this compound loaded liposomes using the thin-film hydration and extrusion method.
Materials:
-
This compound dye
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Organic Phase Preparation: Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) and this compound in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid-drug film on the inner wall of the flask.[2]
-
Drying: Further dry the film under a vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid-drug film by adding the aqueous buffer (pre-heated to a temperature above the Tc of the lipids) and gently rotating the flask.[3]
-
Size Reduction: To obtain uniformly sized liposomes, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane for a defined number of passes (e.g., 11-21 times).[8]
-
Purification: Remove the unencapsulated this compound by ultracentrifugation, size exclusion chromatography, or dialysis.
Protocol 2: Determination of this compound Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of encapsulated this compound.
Materials:
-
This compound loaded nanoparticle suspension (purified)
-
Lysis buffer (e.g., Methanol or 1% Triton X-100)
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound solutions of known concentrations in the lysis buffer to generate a standard curve.
-
Sample Preparation: Take a known volume of the purified this compound loaded nanoparticle suspension and add the lysis buffer to disrupt the nanoparticles and release the encapsulated dye.
-
Quantification: Measure the absorbance or fluorescence of the lysed sample.
-
Calculation: Use the standard curve to determine the concentration of this compound in the lysed sample. Calculate the encapsulation efficiency using the formula mentioned in the FAQs.
Visualizations
Caption: Experimental workflow for this compound encapsulation and efficiency determination.
Caption: Troubleshooting logic for low this compound encapsulation efficiency.
References
- 1. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
Technical Support Center: Optimizing IR-825 for Photothermal Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the near-infrared (NIR) dye IR-825 for photothermal therapy (PTT). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful and repeatable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the optimization of the this compound photothermal effect.
Q1: What is the optimal laser wavelength for inducing the photothermal effect with this compound?
A1: The optimal laser wavelength should correspond to the maximum absorbance peak of this compound in the near-infrared (NIR) region. For this compound, this is consistently reported to be around 808 nm .[1][2] Using an 808 nm laser ensures the most efficient light absorption and conversion into heat. While other NIR wavelengths might induce some heating, 808 nm provides the highest efficacy for photothermal therapy applications.[1][3]
Q2: The temperature increase in my sample is lower than expected. What are the possible causes and solutions?
A2: Low heating efficiency is a common issue that can stem from several factors:
-
Laser and Sample Misalignment: Ensure the laser beam is focused directly on the sample volume. Any offset can significantly reduce the power density reaching the this compound.
-
Incorrect Wavelength: Verify that your laser is emitting at or very near the 808 nm peak absorbance of this compound.
-
Low this compound Concentration: The concentration of the dye is directly proportional to the amount of light absorbed. Consider increasing the concentration of this compound in your solution.
-
Photobleaching/Dye Instability: Cyanine dyes like this compound can be prone to degradation, especially in aqueous solutions and under prolonged light exposure.[4] This reduces the number of effective light-absorbing molecules.
-
Low Laser Power Density: The rate of temperature increase is dependent on the laser power. Ensure the power density (in W/cm²) is adequate for your experimental goals.
Troubleshooting Steps:
-
Confirm Wavelength & Power: Use a spectrometer and power meter to verify your laser's output wavelength and power.
-
Optimize Concentration: Create a concentration curve (e.g., 10, 25, 50, 100 µg/mL) to find the optimal balance between heating and potential aggregation.
-
Enhance Stability: A common strategy to improve the stability and solubility of this compound is to encapsulate it within nanoparticles, such as human serum albumin (HSA) or polymers.[3][4] This protects the dye from degradation and can improve its photothermal performance.[3]
-
Increase Power Density: Cautiously increase the laser power density. Be aware that excessively high power can damage surrounding healthy tissue in biological applications.[5]
Q3: My this compound solution appears to lose its color or effectiveness over time. How can I improve its stability?
A3: This is likely due to the inherent instability and potential for photobleaching of cyanine dyes.[4] To mitigate this:
-
Storage: Store this compound stock solutions in the dark at -20°C or -80°C as recommended.
-
Fresh Preparation: Prepare working solutions fresh before each experiment.
-
Encapsulation: As mentioned, using a nanocarrier like albumin can significantly enhance the dye's stability, solubility, and performance.[3][4] This is a highly recommended strategy for in vivo and complex in vitro experiments.
Q4: Can I use this compound for both fluorescence imaging and photothermal therapy?
A4: Yes, and this is a key advantage of this compound. It possesses dual functionality for "theranostics". However, the optimal wavelengths for imaging and therapy are different. When bound to human serum albumin (HSA), this compound exhibits greatly enhanced fluorescence with excitation around 600 nm, while maintaining its strong absorbance and photothermal conversion at 808 nm.[3] This allows for fluorescence imaging to locate the target area, followed by precise photothermal ablation using a different wavelength, optimizing both processes.[3]
Data Presentation
Quantitative data is crucial for experimental design. The tables below summarize key performance metrics for photothermal agents.
Table 1: Example Photothermal Performance Data for Various Agents
| Photothermal Agent | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Max Temperature Change (ΔT) | Photothermal Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|---|
| Organic Dye (NC4) | 808 | 0.33 | Not Reported | ~88.9% | [6] |
| Gold Nanostars (30 nm) | 980 | 0.8 | ~32 °C | ~94% | [7] |
| Gold Nanoshells | 980 | 0.8 | ~24 °C | ~61% | [7] |
| Graphene Quantum Dots | 808 | 0.9 | ~12-15 °C | Not Reported |[8] |
Note: This table provides comparative data. The performance of this compound can be enhanced to approach that of high-efficiency organic dyes, especially when encapsulated.
Table 2: Factors Influencing Temperature Increase in PTT Experiments
| Variable | Effect on Temperature Increase | Experimental Consideration |
|---|---|---|
| Laser Power Density | Proportional | Higher power leads to a faster and greater temperature rise. Must be optimized to avoid damage to non-target tissues.[5] |
| Agent Concentration | Proportional (to a point) | Increasing concentration enhances light absorption and heat. Saturation or aggregation at high concentrations can occur. |
| Irradiation Time | Proportional (to equilibrium) | Longer exposure increases the total energy delivered, leading to a higher peak temperature until a steady state is reached. |
| Wavelength Match | Critical | Maximum efficiency is achieved when the laser wavelength matches the agent's peak absorbance (e.g., 808 nm for this compound). |
Experimental Protocols
Protocol: In Vitro Measurement of this compound Photothermal Conversion Efficiency
This protocol describes a standard method for quantifying the heat generation of an this compound solution upon laser irradiation.
1. Materials and Equipment:
-
This compound dye
-
Solvent (e.g., deionized water, PBS, or DMSO depending on solubility/formulation)
-
Quartz cuvette (1 cm path length)
-
808 nm continuous-wave diode laser with adjustable power output
-
Optical fiber for laser delivery
-
Digital thermometer or thermocouple with a fine-gauge probe
-
Infrared (IR) thermal imaging camera (optional, for spatial profiling)
-
Magnetic stirrer and stir bar (optional, for uniform heating)
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution to the desired final concentration (e.g., 50 µg/mL) in the chosen solvent.
-
Transfer a fixed volume (e.g., 1 mL) of the this compound solution into the quartz cuvette.
-
-
Experimental Setup:
-
Place the cuvette in a stable holder. If using, add a small stir bar.
-
Position the laser optical fiber to irradiate the center of the cuvette.
-
Insert the thermocouple probe into the solution, ensuring it is submerged but not directly in the laser path to avoid direct heating of the probe.
-
Position the IR thermal camera (if used) to have a clear view of the cuvette.
-
-
Data Acquisition:
-
Record the initial temperature (T_initial) of the solution.
-
Turn on the laser at the desired power density (e.g., 1.0 W/cm²).
-
Simultaneously, begin recording the temperature at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 10-15 minutes), or until the temperature reaches a plateau (steady-state).[9]
-
After the heating period, turn off the laser and continue to record the temperature as the solution cools down. This cooling curve is necessary for calculating the conversion efficiency.
-
-
Control Experiment:
-
Repeat the exact procedure using only the solvent (without this compound) to measure any direct heating of the solvent by the laser.
-
3. Data Analysis: The photothermal conversion efficiency (η) can be calculated using established formulas that analyze the heating and cooling curves.[9] This involves determining the maximum steady-state temperature and the rate of heat loss to the environment.
Mandatory Visualization
Logical Workflow for PTT Experiment Optimization
The following diagram outlines the logical steps for optimizing an in vitro photothermal therapy experiment.
Signaling Pathways in Photothermal Therapy-Induced Cell Death
Photothermal therapy can trigger distinct cell death pathways depending on the thermal dose delivered. Mild hyperthermia often leads to programmed cell death (apoptosis), which is immunologically quiet, while high temperatures cause necrosis, which can provoke inflammation.[10] PTT can also induce other forms of regulated cell death, such as ferroptosis and pyroptosis, which can stimulate an anti-tumor immune response.[11]
References
- 1. medkoo.com [medkoo.com]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared photodynamic and photothermal co-therapy based on organic small molecular dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Light-Driving Organic Photothermal Agents with an 88.9% Photothermal Conversion Efficiency for Image-Guided Synergistic Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated Approach to In Vitro Image-Guided Photothermal Therapy with Top-Down and Bottom-Up-Synthesized Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing IR-825 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of IR-825 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing a different color or appearing cloudy?
A1: A color shift (e.g., from green to blueish) or turbidity in your this compound solution is a strong indicator of aggregation. In aqueous environments, the hydrophobic this compound molecules tend to stack together, forming aggregates that alter the solution's optical properties. This aggregation can lead to a decrease in fluorescence and photothermal conversion efficiency, impacting experimental results.
Q2: What are the main factors that cause this compound to aggregate?
A2: The primary drivers of this compound aggregation in aqueous solutions are:
-
High Concentration: As the concentration of this compound increases, the likelihood of intermolecular interactions and subsequent aggregation rises significantly.
-
Aqueous Environment: this compound is a hydrophobic molecule, and its poor solubility in water promotes self-aggregation to minimize contact with polar water molecules.
-
Suboptimal pH and Ionic Strength: The stability of this compound in solution can be sensitive to pH and the concentration of salts. Deviations from optimal conditions can promote aggregation.
Q3: How can I visually and analytically detect this compound aggregation?
A3: You can detect aggregation through:
-
Visual Inspection: Observe the solution for any signs of cloudiness, precipitation, or a noticeable color change.
-
UV-Vis Spectroscopy: This is a reliable method to quantify aggregation. As this compound aggregates, you will typically observe a decrease in the main absorbance peak (around 825 nm) and the appearance of a new, blue-shifted shoulder peak or a general broadening of the spectrum. An increase in baseline absorbance due to light scattering by larger aggregates is also a common indicator.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dissolving in an Aqueous Buffer.
This is a common issue arising from the hydrophobic nature of this compound. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.
The surface charge of this compound can be influenced by the pH of the solution, which in turn affects its stability. While specific optimal pH and ionic strength values for this compound are not extensively published, systematic evaluation is recommended.
Experimental Protocol: pH and Ionic Strength Screening
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0). Common buffers include phosphate-buffered saline (PBS), citrate buffers, and Tris buffers.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a small amount of an organic co-solvent like DMSO or ethanol (e.g., 1 mg/mL).
-
Dilution Series: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Ionic Strength Variation: For a given pH, prepare solutions with varying concentrations of a salt like sodium chloride (NaCl) (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Observation and Analysis:
-
Visually inspect the solutions for any signs of precipitation or turbidity immediately after preparation and over time (e.g., 1h, 4h, 24h).
-
Measure the UV-Vis spectrum of each solution to monitor for changes indicative of aggregation.
-
Surfactants can encapsulate hydrophobic molecules like this compound within micelles, effectively dispersing them in an aqueous solution. Common non-ionic surfactants are often preferred due to their lower toxicity in biological applications.
Experimental Protocol: this compound Stabilization with Pluronic® F-127
-
Prepare a 10% (w/v) Pluronic® F-127 Stock Solution: Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) may be required. Store at room temperature.[1][2]
-
Prepare an this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.
-
Formulation: Immediately before use, mix equal volumes of the this compound stock solution and the 10% Pluronic® F-127 solution in a microcentrifuge tube.[1]
-
Dilution: Add the mixture from the previous step to your aqueous buffer to achieve the final desired this compound concentration (typically in the µM range). The final concentration of Pluronic® F-127 should generally be kept below 0.1%.[3][4]
A similar protocol can be followed for other surfactants like Tween® 80 and Sodium Dodecyl Sulfate (SDS). It is crucial to work above the critical micelle concentration (CMC) of the chosen surfactant.
| Surfactant | Type | Typical Critical Micelle Concentration (CMC) in Water |
| Pluronic® F-127 | Non-ionic | ~0.7% w/v |
| Tween® 80 | Non-ionic | ~0.012% w/v (~12 µg/mL)[5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.23% w/v (8 mM)[6] |
Note: The CMC can be influenced by factors such as temperature and the presence of salts in the buffer.
HSA is a natural carrier protein in the blood and can be used to stabilize hydrophobic drugs by preventing their aggregation and adsorption to surfaces.[7][8]
Experimental Protocol: this compound Stabilization with HSA
-
Prepare an HSA Solution: Dissolve human serum albumin in your desired aqueous buffer to a concentration of 1-10 mg/mL.
-
Prepare an this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO.
-
Formulation: Slowly add the this compound stock solution to the HSA solution while gently vortexing. The molar ratio of this compound to HSA may need to be optimized, but a good starting point is a 1:1 molar ratio.
-
Incubation: Allow the solution to incubate for a short period (e.g., 30 minutes) at room temperature to facilitate binding.
Issue 2: My this compound Solution is Initially Clear but Becomes Unstable Over Time.
This delayed aggregation can be due to slow kinetics or changes in the solution environment (e.g., temperature fluctuations).
-
Temperature: Store this compound solutions at a consistent, cool temperature (e.g., 4°C) and protected from light, as photodegradation can also occur.
-
pH Stability: Ensure the chosen buffer has sufficient buffering capacity to maintain a stable pH over time.
For long-term stability, especially for in vivo applications, covalent conjugation of this compound to a hydrophilic polymer like polyethylene glycol (PEG) is a robust strategy. This permanently alters the molecule's properties, making it more water-soluble.
Visualization of Experimental Workflows and Concepts
Caption: Workflow for troubleshooting this compound aggregation.
Caption: Mechanisms of this compound aggregation and prevention.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. EXCIPIENT UPDATE - Maximizing the Stability of Therapeutic Proteins Using Recombinant Human Albumin [drug-dev.com]
- 8. Self-Interaction of Human Serum Albumin: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of IR-825 nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of IR-825 nanoparticles during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound nanoparticles, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing high accumulation of this compound nanoparticles in the liver and spleen. What could be the cause and how can I reduce it?
A1: High accumulation in the liver and spleen, organs of the reticuloendothelial system (RES), is a common issue with nanoparticles.[1][2][3] This is often due to opsonization, where plasma proteins bind to the nanoparticles, marking them for clearance by phagocytic cells in the RES.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Nanoparticle Aggregation | Characterize the size and stability of your this compound nanoparticles in relevant biological media using techniques like Dynamic Light Scattering (DLS). Aggregates are more readily cleared by the RES. Ensure proper dispersion before injection.[5][6] |
| Surface Properties | Modify the surface of your this compound nanoparticles with polyethylene glycol (PEG) to create a "stealth" coating. PEGylation reduces protein adsorption and subsequent RES uptake, prolonging circulation time.[7] |
| Lack of Targeting Ligands | If you are targeting a specific tissue or cell type, conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface. This can enhance accumulation at the target site and reduce non-specific uptake by the liver and spleen.[8] |
Q2: My this compound nanoparticles show low tumor accumulation in my animal model. How can I improve tumor targeting?
A2: Low tumor accumulation can be a significant hurdle in cancer therapy applications. Several factors can influence the efficiency of nanoparticle delivery to tumors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Short Circulation Half-life | As mentioned above, PEGylation can increase the circulation time of your nanoparticles, providing more opportunity for them to accumulate in the tumor through the Enhanced Permeability and Retention (EPR) effect.[9] |
| Poor Tumor Vasculature | The EPR effect is dependent on the leakiness of tumor blood vessels. Some tumors have poorly permeable vasculature. Consider using agents that can modulate the tumor microenvironment to enhance vascular permeability.[10][11] |
| Suboptimal Nanoparticle Size | The optimal size for tumor accumulation is generally considered to be in the range of 50-200 nm. Nanoparticles that are too small may be cleared by the kidneys, while those that are too large may be rapidly cleared by the RES.[2] |
| Lack of Active Targeting | Incorporate active targeting moieties on the nanoparticle surface that bind to receptors overexpressed on tumor cells. This can significantly enhance tumor-specific uptake.[8] |
Q3: I am observing in vitro cytotoxicity in non-target cells. What are the potential mechanisms and how can I mitigate this?
A3: Off-target cytotoxicity is a critical concern. The generation of reactive oxygen species (ROS) is a common mechanism of nanoparticle-induced toxicity.[12][13]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Nanoparticle Concentration | Perform a dose-response study to determine the optimal concentration of this compound nanoparticles that is effective for your application while minimizing toxicity to non-target cells. |
| Oxidative Stress | Co-administer antioxidants or design your nanoparticle formulation to include antioxidant components to quench ROS produced by the this compound nanoparticles upon irradiation. |
| Non-specific Cellular Uptake | Modify the nanoparticle surface to reduce non-specific interactions with healthy cells. PEGylation and the use of targeting ligands can help in this regard. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the minimization of off-target effects of this compound nanoparticles.
Q1: What are the primary mechanisms of off-target effects of this compound nanoparticles?
A1: The primary mechanisms of off-target effects include:
-
Accumulation in RES organs: The liver and spleen are the main sites of nanoparticle accumulation, which can lead to organ-specific toxicity.[1][2][3]
-
Non-specific cellular uptake: Nanoparticles can be taken up by healthy cells, leading to unintended cytotoxicity.[14]
-
Inflammatory responses: Nanoparticles can trigger inflammatory pathways, such as the NF-κB pathway, leading to the release of pro-inflammatory cytokines.[15][16][17]
-
Oxidative stress: Upon photoactivation, this compound can generate ROS, which can damage healthy tissues if not localized to the target site.[12][13]
Q2: How can I quantitatively assess the biodistribution of my this compound nanoparticles?
A2: A common method for quantitative biodistribution studies is to use in vivo imaging systems (e.g., IVIS) to track fluorescently labeled nanoparticles. However, it is crucial to be aware of the limitations of fluorescence quantification in deep tissues.[18] For more accurate quantification, you can use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if your nanoparticles contain a unique element, or radiolabeling the nanoparticles and measuring radioactivity in excised organs.[3][19]
Q3: What are the key considerations for designing a biodistribution study for this compound nanoparticles?
A3: Key considerations include:
-
Animal Model: Choose an appropriate animal model that is relevant to your research question.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) will significantly impact the biodistribution profile.
-
Time Points: Select multiple time points for tissue collection to understand the pharmacokinetics and clearance of the nanoparticles.
-
Organ Collection: Harvest all relevant organs, including the tumor (if applicable), liver, spleen, kidneys, lungs, heart, and brain.
-
Quantification Method: Choose a reliable method for quantifying the amount of this compound nanoparticles in each organ.
Experimental Protocols
Protocol 1: In Vivo Biodistribution of this compound Nanoparticles using IVIS Imaging
Objective: To determine the biodistribution of this compound nanoparticles in a murine model.
Materials:
-
This compound nanoparticles (fluorescently labeled)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In Vivo Imaging System (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Administer a known concentration of this compound nanoparticles to the mice via the desired route (e.g., tail vein injection).
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h), anesthetize the mice.
-
Acquire whole-body fluorescence images using the IVIS system. Use appropriate excitation and emission filters for this compound.
-
After the final imaging time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Acquire ex vivo fluorescence images of the excised organs.
-
Quantify the fluorescence intensity in each organ using the imaging software. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxicity of this compound nanoparticles on target and non-target cell lines.
Materials:
-
This compound nanoparticles
-
Target cell line (e.g., cancer cells)
-
Non-target cell line (e.g., normal fibroblasts)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the this compound nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle dilutions. Include a control group with medium only.
-
Incubate the cells for the desired exposure time (e.g., 24h, 48h).
-
If assessing phototoxicity, irradiate the cells with a near-infrared laser at the appropriate wavelength and power density.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[20][21][22]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Data Presentation
Table 1: Hypothetical Biodistribution of this compound Nanoparticles in a Murine Tumor Model (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours | 48 hours |
| Tumor | 1.5 ± 0.3 | 3.2 ± 0.5 | 5.1 ± 0.8 | 4.5 ± 0.7 |
| Liver | 25.6 ± 3.1 | 18.4 ± 2.5 | 10.2 ± 1.9 | 6.8 ± 1.2 |
| Spleen | 15.2 ± 2.2 | 10.1 ± 1.8 | 5.6 ± 1.1 | 3.1 ± 0.8 |
| Kidneys | 4.3 ± 0.9 | 2.1 ± 0.6 | 1.0 ± 0.3 | 0.5 ± 0.2 |
| Lungs | 3.1 ± 0.7 | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.1 ± 0.04 | 0.05 ± 0.02 | 0.05 ± 0.02 |
Data are presented as mean ± standard deviation (n=5). This is a hypothetical representation and actual data will vary based on the specific nanoparticle formulation and experimental conditions.
Mandatory Visualizations
References
- 1. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Size dependent biodistribution and toxicokinetics of iron oxide magnetic nanoparticles in mice - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ionizing radiation increases systemic nanoparticle tumor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust Approach to Enhance Tumor-selective Accumulation of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizing radiation increases systemic nanoparticle tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 13. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Uptake Pathways of Nanoparticles: Process of Endocytosis and Factors Affecting their Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of Nanoparticles on Innate Immune Activation by Live Bacteria [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The metal nanoparticle-induced inflammatory response is regulated by SIRT1 through NF-κB deacetylation in aseptic loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmb.or.kr [jmb.or.kr]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive cytotoxicity studies of superparamagnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IR-825 Fluorescence for In Vivo Imaging
Welcome to the technical support center for IR-825 in vivo imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound for in vivo fluorescence imaging.
Issue 1: Weak or No Fluorescence Signal
A common challenge with in vivo imaging is a poor signal-to-noise ratio (SNR), where the fluorescence signal from the target is difficult to distinguish from the background noise.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Bioavailability and Rapid Clearance of Free this compound | Free this compound dye is cleared quickly from circulation, limiting its accumulation at the target site. Encapsulating this compound into nanoparticles, such as polymeric nanomicelles, can significantly improve its circulation time and tumor accumulation through the enhanced permeability and retention (EPR) effect.[2][3] |
| Suboptimal Dye Concentration | The concentration of this compound is critical. A concentration that is too low will result in a weak signal, while excessive concentrations can lead to fluorescence quenching.[4] It is recommended to perform a dose-response study to determine the optimal concentration for your specific application and nanoparticle formulation. |
| Incorrect Imaging Parameters | The settings on your imaging system, such as exposure time, binning, and laser power, directly impact signal intensity.[5][6] For fluorescent imaging, moderate to high binning (e.g., 4x4 or 8x8) with short to moderate exposure times (5 to 30 seconds) is often recommended to achieve a good SNR.[7] |
| Photobleaching | This compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[8] To mitigate this, minimize the duration and intensity of light exposure. Use the lowest possible laser power that still provides a detectable signal and keep exposure times as short as possible.[8][9] |
| Tissue Attenuation | The signal from deep tissues can be attenuated due to absorption and scattering by overlying tissues.[10] While this compound operates in the near-infrared (NIR) window to minimize this, signal from very deep structures may still be weak. Consider using imaging modalities with better tissue penetration if this is a persistent issue. |
Issue 2: High Background Signal
High background fluorescence can obscure the signal from your target of interest, leading to a low signal-to-noise ratio and difficulty in quantifying your results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-specific Binding of this compound or Nanoparticles | This compound or the nanoparticle carrier may bind non-specifically to tissues, leading to a high background signal. Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, can create a "stealth" coating that reduces non-specific binding and uptake by the reticuloendothelial system (RES).[11] |
| Autofluorescence from Animal Tissues and Diet | Biological tissues naturally emit fluorescence (autofluorescence), which can interfere with the desired signal.[10] This is particularly prominent in the gut region due to chlorophyll in the animal's diet. To reduce this, it is recommended to use a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[12] Fasting the animals for a few hours before imaging can also help reduce gut autofluorescence. |
| Incorrect Spectral Unmixing | If you are performing multispectral imaging, improper spectral unmixing can lead to bleed-through from other fluorescent sources, appearing as high background. Ensure you have the correct spectral library for this compound and that your imaging software is accurately separating the different fluorescent signals. |
| Suboptimal Imaging Parameters | Long exposure times in fluorescence imaging can increase the contribution of background noise.[7] It's generally advisable to use shorter exposure times and higher binning to improve the signal-to-noise ratio.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the delivery and accumulation of this compound at my target site?
A1: The most effective method is to use a nanoparticle-based delivery system. Encapsulating or conjugating this compound to nanoparticles, such as PEG-PLD nanomicelles, has been shown to significantly enhance tumor accumulation and retention.[2][3] This is attributed to the increased circulation half-life and the exploitation of the enhanced permeability and retention (EPR) effect in tumors.
Q2: What is the optimal concentration of this compound to use for in vivo imaging?
A2: The optimal concentration depends on your specific formulation and application. For PEG-PLD(IR825) nanomicelles, a dose of 10 mg/kg has been used effectively in tumor-bearing mice, compared to a 2 mg/kg dose for free this compound.[3] It is crucial to perform a dose-escalation study to find the ideal concentration that provides a strong signal without causing toxicity or fluorescence quenching.
Q3: How can I reduce photobleaching of the this compound signal?
A3: To minimize photobleaching, you should:
-
Use the lowest possible laser power: Only use enough laser intensity to obtain a clear signal.[6]
-
Keep exposure times short: Minimize the duration of illumination.[9]
-
Avoid repeated imaging of the same area: If possible, limit the number of times you expose the same region to the excitation light.
-
Use antifade reagents: For in vitro or ex vivo validation, antifade mounting media can help preserve the fluorescence signal.[13]
Q4: What are the ideal imaging parameters for this compound?
A4: The ideal parameters will vary depending on your imaging system and the specific requirements of your experiment. However, a good starting point for in vivo fluorescence imaging is:
-
Binning: Moderate to high (e.g., 4x4 or 8x8).[7]
-
Exposure Time: Short to moderate (e.g., 5-30 seconds).[7]
-
Excitation/Emission Filters: Ensure you are using the correct filter set for this compound (Excitation max ~780 nm, Emission max ~830 nm).[2]
Q5: How can I minimize non-specific binding and improve the signal-to-noise ratio?
A5: To reduce non-specific binding:
-
Use PEGylated nanoparticles: The PEG coating creates a hydrophilic layer that repels proteins and reduces uptake by non-target cells.[11]
-
Optimize the formulation: Ensure your nanoparticle formulation is stable and does not aggregate in vivo. To improve the signal-to-noise ratio, in addition to reducing non-specific binding, you can:
-
Use a low-fluorescence animal diet: This will reduce autofluorescence from the gut.[12]
-
Optimize imaging parameters: Adjust binning and exposure time to maximize your signal relative to the background noise.[7]
Quantitative Data Summary
The following table summarizes quantitative data from studies on enhancing this compound fluorescence.
| Formulation | Drug Loading Rate | Photothermal Conversion Efficiency (η) | Key Finding |
| PEG-PLD(IR825) Nanomicelles | ~21.0% | 23.1% | Significantly improved tumor accumulation and retention compared to free this compound.[2][14] |
Experimental Protocols
Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles
This protocol is adapted from a study by Wu et al. and describes the conjugation of IR825-NH₂ to a PEG-PLD block copolymer.[2]
Materials:
-
Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD)
-
IR825-NH₂
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO = 3500 Da)
Procedure:
-
Dissolve PEG-PLD, EDC, and NHS in DMSO.
-
Stir the mixture at room temperature for 2 hours to activate the carboxyl groups on the PLD block.
-
Add a solution of IR825-NH₂ in DMSO to the reaction mixture.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark.
-
Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid powder.
-
To form nanomicelles, dissolve the PEG-PLD(IR825) powder in an aqueous solution and allow it to self-assemble.
Protocol 2: In Vivo Imaging with PEG-PLD(IR825) Nanomicelles
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using the prepared nanomicelles.[3]
Materials:
-
Tumor-bearing mice
-
PEG-PLD(IR825) nanomicelle solution (e.g., 10 mg/kg)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer the PEG-PLD(IR825) nanomicelle solution via intravenous injection (e.g., through the tail vein).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanomicelles.
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor and other organs of interest.
Visualizations
Caption: Workflow for synthesis and in vivo imaging of PEG-PLD(IR825) nanomicelles.
Caption: Troubleshooting logic for weak or no this compound fluorescence signal.
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Water Solubility of IR-825
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the poor water solubility of the near-infrared cyanine dye, IR-825. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful formulation of this compound for various research applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a hydrophobic molecule, meaning it repels water. Its chemical structure contains large, nonpolar aromatic regions that do not favorably interact with polar water molecules, leading to aggregation and precipitation in aqueous solutions.
Q2: What are the common consequences of this compound's poor water solubility in experiments?
A2: The poor water solubility of this compound can lead to several experimental challenges, including:
-
Aggregation: The dye molecules clump together, which can quench their fluorescence and reduce their photothermal efficiency.
-
Precipitation: The dye falls out of solution, making it difficult to achieve a homogenous and effective concentration for in vitro and in vivo studies.
-
Low Bioavailability: In drug delivery applications, poor solubility limits the amount of this compound that can be effectively delivered to the target site.
-
Inconsistent Results: Inhomogeneous solutions can lead to high variability and poor reproducibility in experimental outcomes.
Q3: What are the primary strategies to improve the water solubility of this compound?
A3: The main approaches to enhance the aqueous solubility of this compound involve:
-
Nanoparticle Encapsulation: Loading this compound into the hydrophobic core of nanoparticles, such as polymeric micelles or liposomes.
-
Polymer Conjugation: Covalently attaching this compound to hydrophilic polymers.
-
Complexation with Proteins: Forming non-covalent complexes with proteins like Human Serum Albumin (HSA).
-
Use of Solubilizing Agents: Employing surfactants like Pluronic® F-127 to aid in dispersion.
Q4: How do I choose the best solubilization method for my application?
A4: The choice of method depends on your specific experimental needs:
-
For in vivo imaging and therapy, nanoparticle encapsulation or polymer conjugation are often preferred as they can improve circulation time and targeting.
-
For in vitro cell-based assays, using a solubilizing agent like Pluronic® F-127 can be a quick and effective solution.
-
Complexation with HSA can be a biocompatible option for in vivo applications, leveraging the natural transport properties of albumin.
Troubleshooting Guides
This section addresses common issues encountered during the formulation of this compound.
Issue 1: this compound Precipitates During Nanoparticle Formulation
| Potential Cause | Recommended Solution |
| Low Quality Lecithin (for liposomes) | Ensure you are using high-purity soy lecithin and that it has been stored correctly to prevent oxidation. |
| Incorrect Hydration Temperature | The hydration step should be performed above the phase transition temperature of the lipids used. Ensure both the lipid film and the hydration buffer are at the same, appropriate temperature.[1] |
| Incomplete Dissolution in Organic Solvent | Ensure the lipids and this compound are fully dissolved in the organic solvent before creating the thin film.[2] |
| Unsuitable Solvent for Polymer Micelles | Use a water-miscible organic solvent (e.g., DMF, THF, or ethanol) in which both the polymer and this compound are readily soluble for the dialysis method.[3] |
Issue 2: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Drug-to-Carrier Ratio | Experiment with different weight ratios of this compound to the polymer or lipid to find the optimal loading capacity. |
| Premature Drug Precipitation | For the thin-film hydration method, ensure a thin, uniform lipid film is formed. For nanoprecipitation, optimize the rate of addition of the organic phase to the aqueous phase. |
| Inefficient Self-Assembly | For polymeric micelles, ensure the polymer concentration is above the critical micelle concentration (CMC).[4][5] |
| Incompatible Polymer and Drug | The hydrophobicity of the polymer's core-forming block should be suitable for encapsulating the hydrophobic this compound. |
Issue 3: Nanoparticle Aggregation
| Potential Cause | Recommended Solution |
| Insufficient Surface Charge | For electrostatic stabilization, ensure the zeta potential of the nanoparticles is sufficiently high (typically > ±20 mV) to prevent aggregation. Adjust the pH or add charged surfactants if necessary. |
| Ineffective Steric Stabilization | When using PEGylated polymers or lipids, ensure the PEG chain length is sufficient to provide a dense "brush" on the nanoparticle surface. |
| High Ionic Strength of the Medium | High salt concentrations can screen surface charges and lead to aggregation. If possible, formulate nanoparticles in a low-ionic-strength buffer. Cations are known to influence the aggregation of cyanine dyes.[6] |
| Improper Storage | Store nanoparticle suspensions at the recommended temperature (often 4 °C) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used. |
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound formulations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble/hydrophobic | [7] |
| Dimethyl sulfoxide (DMSO) | 4.55 mg/mL (with heating and sonication) | [8] |
Table 2: Characteristics of Solubilized this compound Formulations
| Formulation Method | Carrier Material | Drug Loading | Particle Size (nm) | Reference |
| Polymer Conjugation (Nanomicelles) | PEG-PLD | ~21.0% (w/w) | ~100 | [9][10][11] |
| Protein Complexation | Human Serum Albumin (HSA) | Variable | Dependent on complex formation | [7] |
| Surfactant Solubilization (Micelles) | Pluronic® F-127 | Variable | ~20 | [12] |
| Liposomal Encapsulation | Phospholipids (e.g., Soy Lecithin, Cholesterol) | Variable | 100-200 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Micelles via Dialysis
This protocol is adapted for forming micelles with an amphiphilic block copolymer.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-PLA)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO: 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve the amphiphilic block copolymer and this compound in DMF. The optimal ratio of polymer to this compound should be determined empirically.
-
Transfer the solution into a dialysis membrane.
-
Dialyze against deionized water for 24-72 hours, with frequent changes of the outer aqueous phase.[3]
-
The self-assembly of the polymer into micelles will encapsulate the this compound in the hydrophobic core.
-
Collect the solution from the dialysis bag. The resulting polymeric micelle solution can be further purified by filtration.
Protocol 2: Formulation of this compound with Pluronic® F-127
This protocol uses a nonionic surfactant to improve the aqueous dispersibility of this compound.
Materials:
-
This compound
-
Pluronic® F-127
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM).
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This may require gentle heating (around 40°C) to fully dissolve.[13]
-
Immediately before use, mix the this compound stock solution with the Pluronic® F-127 stock solution at a 1:1 ratio.[13]
-
Dilute this mixture into the desired aqueous buffer to achieve the final working concentration of this compound. The final concentration of Pluronic® F-127 should typically be kept at or below 0.1%.[13]
Protocol 3: Preparation of this compound-HSA Complexes
This protocol describes the formation of a complex between this compound and Human Serum Albumin (HSA).
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
Prepare a solution of HSA in PBS (e.g., 10 mg/mL).
-
Slowly add the this compound stock solution to the HSA solution while stirring. The molar ratio of this compound to HSA can be varied to optimize complexation. A 1:1 molar ratio is a good starting point.
-
Incubate the mixture at room temperature or 37°C for a specified period (e.g., 1-2 hours) to allow for complex formation.
-
Remove any unbound this compound by dialysis or size exclusion chromatography.
Visualizations
Below are diagrams illustrating the experimental workflows for solubilizing this compound.
Caption: Workflow for preparing this compound loaded polymeric micelles.
Caption: Workflow for solubilizing this compound with Pluronic® F-127.
Caption: Workflow for preparing this compound-HSA complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unveiling the binding details and esterase-like activity effect of methyl yellow on human serum albumin: spectroscopic and simulation study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07377C [pubs.rsc.org]
- 11. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
Technical Support Center: Scaling Up IR-825 Nanoparticle Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on scaling up the production of IR-825 nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of moving from lab-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound nanoparticle production?
A1: Scaling up the production of this compound nanoparticles from a laboratory setting to an industrial scale presents several key challenges. These include maintaining batch-to-batch consistency in nanoparticle size and drug loading, preventing nanoparticle aggregation, ensuring sterility, and managing the cost-effectiveness of the process.[1][2] Precise control over process parameters such as mixing speed, temperature, and solvent ratios becomes increasingly difficult at larger volumes.[2]
Q2: How does the choice of nanoparticle platform (e.g., PLGA vs. liposomes) impact scalability?
A2: Both poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes are common platforms for encapsulating this compound. PLGA nanoparticles, often synthesized via emulsion-solvent evaporation or nanoprecipitation, can be challenging to scale up due to the need for uniform mixing and controlled solvent removal.[3][4] Liposomal formulations, typically prepared by methods like thin-film hydration followed by extrusion, may face scalability issues related to the efficiency and consistency of the extrusion process at large volumes.[5][6]
Q3: What are the critical quality attributes (CQAs) for this compound nanoparticles that need to be monitored during scale-up?
A3: Critical quality attributes for this compound nanoparticles that require careful monitoring during scale-up include:
-
Particle Size and Polydispersity Index (PDI): These affect the nanoparticle's biodistribution and cellular uptake.
-
Drug Loading and Encapsulation Efficiency: These determine the therapeutic dose and cost-effectiveness.
-
Zeta Potential: This indicates the surface charge and influences the stability of the nanoparticle suspension.
-
Purity: This includes the absence of residual solvents, unencapsulated this compound, and other contaminants.
-
Stability: This refers to the ability of the nanoparticles to maintain their physicochemical properties over time.
Q4: How can I improve the stability of my this compound nanoparticle formulation during and after scale-up?
A4: To enhance stability, consider optimizing the concentration of stabilizers or surfactants in your formulation. For PLGA nanoparticles, polymers like polyvinyl alcohol (PVA) are commonly used.[7] For liposomes, the inclusion of PEGylated lipids can create a "stealth" coating that improves stability and circulation time.[5] Additionally, lyophilization (freeze-drying) can be employed to improve long-term storage stability, though this process requires careful optimization to prevent aggregation upon reconstitution.[8][9][10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound nanoparticle production.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) in Larger Batches
Possible Causes:
-
Inefficient Mixing: Non-uniform energy distribution during homogenization or sonication.
-
Slow Solvent Removal: Inconsistent evaporation rates across the larger volume.
-
Temperature Gradients: Variations in temperature within the reaction vessel.
Solutions:
-
Optimize Mixing Parameters: For larger volumes, consider using high-shear mixers or microfluidic systems that offer better control over mixing dynamics.[2]
-
Controlled Solvent Evaporation: Employ a rotary evaporator with controlled temperature and pressure to ensure uniform solvent removal.
-
Process Analytical Technology (PAT): Implement in-line monitoring of particle size using techniques like Dynamic Light Scattering (DLS) to allow for real-time adjustments.
Issue 2: Low this compound Encapsulation Efficiency
Possible Causes:
-
Poor Drug Solubility: this compound may not be fully dissolved in the organic phase.
-
Rapid Drug Partitioning: The drug may prematurely partition into the aqueous phase during emulsification.
-
Suboptimal Drug-to-Carrier Ratio: The amount of polymer or lipid may be insufficient to encapsulate the desired amount of this compound.
Solutions:
-
Solvent Optimization: Screen different organic solvents to find one with higher solubility for both the carrier (e.g., PLGA) and this compound.
-
Optimize Formulation Ratios: Systematically vary the ratio of this compound to the polymer or lipid to find the optimal loading capacity.[3][13]
-
Process Parameter Adjustment: In emulsion-based methods, adjusting the homogenization speed and time can influence encapsulation efficiency.
Issue 3: Nanoparticle Aggregation During or After Production
Possible Causes:
-
Insufficient Stabilization: The concentration of the stabilizer (e.g., surfactant, PEGylated lipid) may be too low for the increased nanoparticle surface area in larger batches.
-
Inappropriate Zeta Potential: A zeta potential close to neutral can lead to particle agglomeration.
-
Residual Solvents: The presence of residual organic solvents can destabilize the nanoparticles.
Solutions:
-
Optimize Stabilizer Concentration: Increase the concentration of the stabilizer in proportion to the increase in batch size.
-
Surface Charge Modification: Adjust the pH of the aqueous phase or incorporate charged lipids/polymers to achieve a higher absolute zeta potential (typically > |30| mV) for better electrostatic repulsion.
-
Efficient Purification: Utilize techniques like dialysis or tangential flow filtration (TFF) to effectively remove residual solvents and other destabilizing agents.[14][15][16]
Data Presentation
Table 1: Impact of Process Parameters on PLGA-IR-825 Nanoparticle Characteristics
| Parameter Varied | Change | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| PLGA Concentration | Increase | Increase | May Increase | May Increase |
| Surfactant Conc. | Increase | Decrease | Decrease | May Decrease slightly |
| Homogenization Speed | Increase | Decrease | Decrease | May Increase |
| This compound to PLGA Ratio | Increase | Slight Increase | No significant change | Increases up to a saturation point |
Note: This table presents general trends observed in nanoparticle formulation. Actual results may vary depending on the specific formulation and process.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent. For example, 250 mg PLGA and a suitable amount of this compound in 5 ml of dichloromethane.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant. For instance, a 1% w/v PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The energy input and duration are critical parameters to control particle size.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term stability, consider lyophilization with a cryoprotectant.
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size, PDI, and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index, and surface charge of the nanoparticles in suspension.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
This compound Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of free this compound in the supernatant using UV-Vis spectroscopy.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and measure its concentration.
-
Calculate the encapsulation efficiency and drug loading using the following formulas:
-
Encapsulation Efficiency (%) = (Total this compound - Free this compound) / Total this compound * 100
-
Drug Loading (%) = (Weight of encapsulated this compound) / (Total weight of nanoparticles) * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound loaded PLGA nanoparticles.
Caption: Troubleshooting logic for addressing nanoparticle aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Characteristics Affect the Properties of PLGA Nanoparticles as Photothermal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Rifapentine-Loaded Lipid Nanoparticles Using a Quality-by-Design Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liposome Technology for Industrial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges | Semantic Scholar [semanticscholar.org]
- 9. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. The influence of various polymer coatings on the in vitro and in vivo properties of PLGA nanoparticles: Comprehensive s… [ouci.dntb.gov.ua]
Technical Support Center: Refining IR-825 Delivery to Specific Cell Types
Welcome to the technical support center for refining the delivery of the near-infrared fluorescent dye, IR-825, to specific cell types. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for targeted cell delivery?
This compound is a near-infrared fluorescent dye with a peak absorption around 810 nm and emission around 830 nm. Its key feature for targeted delivery is the presence of a carboxyl (-COOH) active group, which allows for covalent conjugation to various targeting moieties such as antibodies, peptides, and other ligands. This enables the specific delivery of this compound to cells expressing the corresponding receptors, making it a valuable tool for targeted imaging and photothermal therapy applications.
Q2: What are the common strategies for targeting this compound to specific cells?
The most common strategies involve conjugating this compound to a targeting ligand that recognizes a specific cell surface receptor. These include:
-
Antibody-Directed Targeting: Utilizing monoclonal antibodies (mAbs) that bind to tumor-associated antigens (e.g., EGFR, HER2) or other cell-specific markers.
-
Peptide-Mediated Targeting: Employing small peptides that have a high affinity for specific receptors (e.g., RGD peptides for integrin targeting, iRGD for tumor penetration).
-
Small Molecule Ligand Targeting: Using small molecules that bind to overexpressed receptors on cancer cells, such as folic acid for targeting the folate receptor.
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) that are surface-functionalized with one of the aforementioned targeting ligands.
Q3: How do I choose the best targeting strategy for my experiment?
The choice of targeting strategy depends on several factors:
-
Target Cell Type: The receptor expression profile of your target cells is the primary determinant. Ensure that the chosen receptor is highly and specifically expressed on the target cells and minimally on non-target cells.
-
Application: For in vivo imaging, nanoparticle-based approaches can offer advantages in terms of circulation time and payload capacity. For in vitro assays, direct conjugation to antibodies or peptides might be sufficient.
-
Expertise and Resources: The complexity of the conjugation and formulation process varies between strategies. Direct antibody conjugation may be more straightforward than developing a targeted nanoparticle formulation.
Troubleshooting Guides
Section 1: this compound Conjugation to Targeting Ligands
Issue 1.1: Low Degree of Labeling (DOL) or Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Molar Ratio of Reactants | Optimize the molar ratio of this compound NHS ester to the antibody or peptide. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition for your specific ligand.[1] |
| Inactive NHS Ester | This compound NHS ester is moisture-sensitive. Ensure it is stored properly with a desiccant and brought to room temperature before opening to prevent condensation. Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. |
| Interfering Buffer Components | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the targeting ligand for reaction with the NHS ester. Use amine-free buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer (pH 8.0-8.5). |
| Incorrect pH of Reaction | The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (8.0-8.5). Ensure your reaction buffer is within this range. |
| Reduced Antibody/Peptide Reactivity | Ensure the targeting ligand is pure and free of preservatives (e.g., sodium azide) that contain primary amines. If necessary, perform a buffer exchange to remove interfering substances before conjugation. |
Issue 1.2: Precipitation of this compound Conjugate During or After Reaction
| Potential Cause | Troubleshooting Step |
| High Degree of Labeling | Excessive conjugation of the hydrophobic this compound dye can lead to aggregation and precipitation of the protein conjugate. Aim for an optimal DOL, which for antibodies is typically in the range of 2-10.[2][3] Reduce the molar ratio of this compound NHS ester in the reaction. |
| Poor Solubility of the Conjugate | After conjugation, the increased hydrophobicity may cause the conjugate to become less soluble in aqueous buffers. Consider including a small percentage of an organic co-solvent (e.g., DMSO) if compatible with your downstream application, or formulate the conjugate into a more soluble delivery system like nanoparticles. |
| Improper Storage | Store the purified conjugate according to the recommendations for the unlabeled protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Section 2: Formulation of this compound Targeted Nanoparticles
Issue 2.1: Low this compound Loading Efficiency in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor Miscibility of this compound with Nanoparticle Core | For polymeric nanoparticles like PLGA, the hydrophobicity of this compound should be compatible with the polymer matrix. Ensure proper mixing and emulsification during the formulation process. The double emulsion solvent evaporation method is commonly used for encapsulating hydrophilic drugs, but for hydrophobic dyes like this compound, a single emulsion method may be more efficient.[4] |
| Premature Drug Leakage | During the nanoparticle formulation process, especially with emulsion-based methods, the dye can partition into the external aqueous phase. Optimize the formulation parameters such as the polymer concentration and the volume ratio of the organic to aqueous phase to minimize leakage.[4][5] |
| Suboptimal Formulation Parameters | Systematically vary parameters such as polymer concentration, surfactant concentration, and sonication time to find the optimal conditions for high encapsulation efficiency. A design of experiments (DoE) approach can be beneficial.[5] |
Issue 2.2: Aggregation or Instability of Targeted Nanoparticles
| Potential Cause | Troubleshooting Step |
| Insufficient Surface Coating | Inadequate coating with stabilizing polymers like polyethylene glycol (PEG) can lead to nanoparticle aggregation in biological media. Ensure sufficient PEG density on the nanoparticle surface. |
| Non-specific Protein Adsorption (Opsonization) | In biological fluids, proteins can adsorb onto the nanoparticle surface, leading to aggregation and clearance by the immune system. A dense PEG coating can help reduce this non-specific binding.[6] |
| Improper Storage Conditions | Store nanoparticle suspensions at 4°C and avoid freezing unless they are specifically formulated for lyophilization and reconstitution. Monitor particle size and polydispersity index (PDI) over time to assess stability. |
Section 3: In Vitro Cell Targeting and Imaging
Issue 3.1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio (SNR)
| Potential Cause | Troubleshooting Step |
| Low Cellular Uptake | Confirm the expression level of the target receptor on your cells. If the receptor expression is low, the signal will be inherently weak. Consider using a cell line with higher receptor expression as a positive control. Optimize the incubation time and concentration of the targeted this compound conjugate/nanoparticle. |
| Photobleaching of this compound | This compound, like other cyanine dyes, is susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during sample preparation and imaging. Use an anti-fade mounting medium for fixed-cell imaging.[7] |
| High Background Fluorescence | Incomplete removal of unbound conjugate/nanoparticles will result in high background. Ensure thorough washing steps after incubation. Use appropriate blocking agents (e.g., BSA) to reduce non-specific binding to the cell surface or culture dish.[6] |
| Suboptimal Imaging Parameters | Optimize the settings on your imaging system (e.g., laser power, exposure time, detector gain) to maximize the signal from your sample while minimizing background noise. |
| Quenching of Fluorescence | A very high degree of labeling on an antibody can lead to self-quenching, reducing the overall fluorescence intensity.[2] If suspected, prepare conjugates with a lower DOL. |
Issue 3.2: High Non-Specific Binding or Off-Target Cell Staining
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | The hydrophobic nature of this compound can lead to non-specific binding to cell membranes and proteins. Incorporating a hydrophilic linker, such as PEG, between this compound and the targeting ligand can reduce this. For nanoparticles, a dense PEG coating is crucial.[6] |
| Charge-Based Interactions | Nanoparticles with a high surface charge can exhibit non-specific binding to cells. Aim for a near-neutral zeta potential for your targeted nanoparticles. |
| Cross-Reactivity of Targeting Ligand | Ensure the antibody or peptide you are using is highly specific for the target receptor. Include a negative control cell line that does not express the target receptor to assess non-specific binding. |
| Fc Receptor Binding (for Antibody Conjugates) | If your target cells express Fc receptors, the Fc portion of your conjugated antibody may bind non-specifically. Consider using an isotype control antibody conjugated with this compound or using antibody fragments (e.g., F(ab')2) that lack the Fc region. |
Quantitative Data Summary
| Parameter | Targeting Strategy | Reported Value | Reference |
| Drug Loading Rate | IR825-NH2 conjugated to PEG-PLD nanomicelles | ~21.0% | [8] |
| Encapsulation Efficiency | Capecitabine in PLGA nanoparticles | 88.4 ± 0.17% | [9] |
| Drug Loading | Capecitabine in PLGA nanoparticles | 16.98 ± 0.7% | [9] |
| Optimal Degree of Labeling (DOL) for Antibodies | General fluorophore-antibody conjugates | 2 - 10 | [2][3] |
| Effect of High DOL on Affinity | Fluorophore-conjugated antibodies | Can lead to decreased antibody affinity | [10][11][12] |
Experimental Protocols
Protocol 1: General Procedure for this compound NHS Ester Conjugation to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-5 mg/mL.
-
If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4-8.0) or 100 mM sodium bicarbonate buffer (pH 8.3) using a desalting column or dialysis.
-
-
This compound NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess of dye to antibody).
-
While gently vortexing, add the calculated volume of the this compound NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using a spectrophotometer by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound (~810 nm).[15][16]
-
The DOL can be calculated using the following formula: DOL = (A_max_dye × ε_protein) / [(A_280 - A_max_dye × CF_280) × ε_dye] where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: In Vitro Cell Uptake Assay using Flow Cytometry
-
Cell Preparation:
-
Plate your target cells (and a negative control cell line) in a multi-well plate and culture until they reach the desired confluency.
-
-
Incubation with this compound Conjugate:
-
Prepare a series of dilutions of your targeted this compound conjugate or nanoparticle formulation in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound conjugate.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove any unbound conjugate.
-
Harvest the cells using trypsin or a gentle cell scraper.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
If desired, stain the cells with a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for near-infrared dyes (e.g., a red laser for excitation and a detector with a filter >820 nm).
-
Record the fluorescence intensity of the this compound signal for each cell population.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) as a measure of cellular uptake.[17]
-
Signaling Pathways and Experimental Workflows
Receptor-Mediated Endocytosis Pathway
Targeted delivery of this compound conjugates and nanoparticles to specific cell types often relies on receptor-mediated endocytosis. The general workflow for this process is depicted below.
Caption: Generalized pathway of receptor-mediated endocytosis for targeted this compound delivery.
Troubleshooting Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the development and testing of targeted this compound delivery systems.
Caption: A systematic workflow for troubleshooting targeted this compound delivery experiments.
References
- 1. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of IR-825 and ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice between different contrast agents is critical. This guide provides an objective comparison of two prominent heptamethine cyanine dyes: IR-825 and Indocyanine Green (ICG). By examining their performance based on available experimental data, this document aims to equip researchers with the necessary information to select the optimal agent for their specific preclinical imaging needs.
Indocyanine Green (ICG) has long been the gold standard in NIR fluorescence imaging, benefiting from its approval by the U.S. Food and Drug Administration (FDA) for various clinical applications. However, the emergence of alternative dyes, such as this compound and its close analog IR-820, presents new possibilities, particularly concerning stability and application in photothermal therapy. This comparison delves into the key performance metrics of this compound and ICG, including their optical properties, stability, and in vivo imaging performance.
Quantitative Performance at a Glance
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound/IR-820 and ICG based on published studies. It is important to note that direct head-to-head comparisons of this compound and ICG are limited, and some data for this compound is inferred from studies on its close structural analog, IR-820.
| Property | This compound / IR-820 | Indocyanine Green (ICG) | Key Findings |
| Maximum Excitation (λex) | ~780 - 820 nm | ~760 - 800 nm | Both dyes operate within the NIR-I window, allowing for deep tissue penetration. |
| Maximum Emission (λem) | ~830 nm | ~810 - 830 nm | Similar emission spectra suitable for standard NIR imaging systems. |
| Quantum Yield | Lower than ICG | Higher than IR-820 | ICG is generally a brighter fluorophore.[1] |
| Photostability | Higher than ICG | Lower than IR-820 | IR-820 demonstrates significantly better stability under light exposure.[2] |
| Thermal Stability | Higher than ICG | Lower than IR-820 | IR-820 shows greater stability at physiological temperatures.[3] |
| In Vivo Fluorescence Signal | Significantly more intense at 24h post-injection (IR-820) | Lower signal intensity at 24h post-injection | The enhanced stability of IR-820 leads to longer retention and a stronger signal over time.[2] |
| Tumor-to-Background Ratio (TBR) | Not directly compared | Varies with dose and time (e.g., TBRmax of 1.94±0.23 for free ICG, 3.49±0.56 for ICG-HSA complex)[4] | Direct comparative TBR data for free this compound vs. ICG is needed for a definitive conclusion. |
In Vivo Imaging Performance: A Deeper Dive
A comparative study on IR-820 and ICG in rats revealed that 24 hours after intravenous administration, IR-820 resulted in a significantly more intense fluorescence signal and higher dye content in organs compared to ICG.[2] This suggests that the superior stability of IR-820/IR-825 translates to a longer biological half-life, allowing for extended imaging windows and potentially better visualization of biological processes that occur over longer periods.
Experimental Protocols: A Guide for Researchers
Reproducible and reliable in vivo imaging results depend on well-defined experimental protocols. Below are detailed methodologies for key experiments involving this compound and ICG.
In Vivo Fluorescence Imaging in Mice
This protocol outlines the general procedure for intravenous administration and subsequent imaging of tumor-bearing mice with either this compound or ICG.
Materials:
-
This compound or Indocyanine Green (ICG)
-
Sterile vehicle (e.g., saline, 5% dextrose solution, or a mixture with DMSO and/or Cremophor EL for poorly soluble compounds)
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous or orthotopic tumors)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Dye Preparation:
-
Dissolve this compound or ICG in the chosen sterile vehicle to the desired concentration. For ICG, a typical dose is 1-10 mg/kg. For this compound, a similar dosage range can be considered, though optimization may be required. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane or another appropriate anesthetic agent.
-
Place the mouse on the imaging system stage, ensuring the tumor is clearly visible.
-
-
Administration:
-
Administer the prepared dye solution intravenously via the tail vein. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
Use appropriate excitation and emission filters for the selected dye (e.g., Excitation: 745 nm, Emission: 820 nm).
-
-
Image Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).
-
Calculate the average radiant efficiency or fluorescence intensity for each ROI.
-
Determine the tumor-to-background ratio (TBR) by dividing the tumor signal by the background signal.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs and tumor using the in vivo imaging system to confirm the biodistribution of the dye.[5]
-
Biodistribution and Pharmacokinetics Study
This protocol describes how to quantitatively assess the distribution and clearance of this compound and ICG in mice over time.
Procedure:
-
Animal Groups:
-
Divide mice into groups for each time point to be studied (e.g., 5 min, 30 min, 1h, 4h, 24h).
-
-
Dye Administration:
-
Inject each mouse intravenously with a known concentration of this compound or ICG.
-
-
Blood Sampling:
-
At each designated time point, collect blood samples (e.g., via saphenous vein or cardiac puncture at the terminal time point).
-
Process the blood to obtain plasma.
-
-
Organ Harvesting:
-
At the terminal time point for each group, euthanize the mice and harvest major organs.
-
-
Quantification:
-
Homogenize the harvested organs.
-
Measure the fluorescence intensity in the plasma and organ homogenates using a fluorescence plate reader or a similar instrument.
-
Create a standard curve using known concentrations of the dye to convert fluorescence intensity to the amount of dye per gram of tissue or milliliter of plasma.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Signaling Pathways and Mechanisms of Action
Both this compound and ICG can be utilized for photothermal therapy (PTT), a cancer treatment modality that uses light to generate heat and ablate tumor cells. The underlying mechanism involves the conversion of light energy into thermal energy by the photosensitizer.
Upon excitation with a near-infrared laser, the photosensitizer (this compound or ICG) absorbs photons and transitions to an excited electronic state. Through non-radiative decay processes, this excess energy is released as heat into the surrounding tumor microenvironment. This localized hyperthermia leads to protein denaturation, membrane disruption, and ultimately, apoptotic or necrotic cell death of the cancer cells.
Conclusion
The choice between this compound and ICG for in vivo imaging depends on the specific experimental requirements. ICG, with its established clinical use and higher quantum yield, is a reliable choice for applications requiring a bright initial signal and where long-term stability is less critical.
Conversely, this compound, and its analog IR-820, present a compelling alternative when enhanced photostability and thermal stability are paramount. The longer in vivo persistence of IR-820 suggests that this compound could be advantageous for longitudinal studies and for applications in photothermal therapy where sustained light exposure is necessary.
Further head-to-head comparative studies are warranted to fully elucidate the in vivo performance differences between free this compound and ICG, particularly concerning their tumor-to-background ratios and biodistribution profiles. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations, enabling researchers to make informed decisions for their preclinical imaging studies.
References
- 1. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A human serum albumin-indocyanine green complex offers improved tumor identification in fluorescence-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-825 Targeting Efficiency In Vitro
In the landscape of near-infrared (NIR) fluorescent dyes for biomedical research, IR-825 has emerged as a promising agent for in vitro and in vivo imaging applications. This guide provides a comparative analysis of this compound's targeting efficiency in vitro against other commonly used NIR dyes, namely Indocyanine Green (ICG), IR-780, and IR-820. The following sections present a compilation of available experimental data, detailed methodologies for key validation assays, and visual representations of cellular uptake pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Quantitative Comparison of In Vitro Targeting Efficiency
To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its alternatives based on available data. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data has been collated from various sources. Experimental conditions such as cell lines, dye concentrations, and incubation times can significantly influence these values.
Table 1: Photophysical Properties of NIR Dyes
| Property | This compound | ICG | IR-780 | IR-820 |
| Maximum Excitation (nm) | ~785 | ~780 | ~780 | ~820 |
| Maximum Emission (nm) | ~810 | ~820 | ~810 | ~830 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data not available | ~200,000 | ~230,000 | Data not available |
| Quantum Yield | Data not available | Low | Higher than ICG[1] | Lower than ICG[2] |
| Photostability | Data not available | Low | More stable than ICG[1] | More stable than ICG[2] |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Parameter | This compound | ICG | IR-780 | IR-820 |
| Primary Uptake Mechanism | Data not available | Endocytosis (clathrin- and caveolin-mediated) | Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B3 | Data not available |
| Cellular Localization | Data not available | Cytoplasm, lysosomes | Mitochondria | Cytoplasm |
| Reported Cellular Uptake | Data not available | Cell type and concentration dependent | High in cancer cells overexpressing OATPs | Higher than free ICG when conjugated[3] |
| In Vitro Cytotoxicity | Generally low without photothermal activation | Low | Low without photothermal activation | Lower than free ICG when encapsulated in nanoparticles[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key in vitro assays used to assess the targeting efficiency of NIR dyes.
Cellular Uptake Assay (Qualitative and Quantitative)
This protocol outlines the general steps for determining the cellular internalization of NIR dyes using fluorescence microscopy and flow cytometry.
1. Cell Culture:
-
Culture cancer cells (e.g., MCF-7, HeLa, A549) in appropriate complete growth medium until they reach 70-80% confluency in multi-well plates or on glass coverslips.
2. Dye Incubation:
-
Prepare a stock solution of the NIR dye (this compound or comparator) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the dye-containing medium to the cells and incubate for a specific period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
3. Sample Preparation for Fluorescence Microscopy (Qualitative Analysis):
-
After incubation, wash the cells three times with cold PBS to remove unbound dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
(Optional) Counterstain the cell nuclei with a suitable fluorescent stain (e.g., DAPI).
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
4. Fluorescence Microscopy Imaging:
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific NIR dye.
-
Capture images to observe the intracellular localization and distribution of the dye.
5. Sample Preparation for Flow Cytometry (Quantitative Analysis):
-
After incubation, wash the cells three times with cold PBS.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing a small amount of bovine serum albumin (BSA) to prevent cell aggregation.
6. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser and detector suitable for NIR fluorescence.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative cellular uptake of the dye.
Competitive Binding Assay
This assay helps to determine if the uptake of the NIR dye is mediated by specific receptors or transporters.
1. Cell Culture and Dye Incubation:
-
Follow the cell culture and dye incubation steps as described in the Cellular Uptake Assay protocol.
-
In parallel, pre-incubate a set of cells with a known inhibitor or a high concentration of an unlabeled ligand for the suspected receptor/transporter for a specific time (e.g., 30-60 minutes) before adding the NIR dye.
2. Analysis:
-
After the incubation period with the NIR dye, proceed with either fluorescence microscopy or flow cytometry as described above.
-
Compare the fluorescence intensity of the cells treated with the NIR dye alone to those pre-treated with the inhibitor/competitor. A significant reduction in fluorescence in the presence of the inhibitor suggests a specific uptake mechanism.
Signaling Pathways and Experimental Workflows
The cellular uptake of NIR dyes is a complex process that can involve various signaling pathways and cellular mechanisms. The diagrams below, generated using Graphviz, illustrate the known or proposed uptake pathways for ICG and IR-780, providing a visual representation of these processes.
Caption: Proposed cellular uptake pathway of Indocyanine Green (ICG) via endocytosis.
Caption: Proposed cellular uptake pathway of IR-780 mediated by OATP transporters.
Conclusion
The selection of an appropriate NIR dye for in vitro targeting studies depends on a multitude of factors including the specific cell type, the desired intracellular target, and the imaging modality. While ICG has a long history of clinical use, newer dyes like IR-780 and IR-820 offer potential advantages in terms of photostability and targeting mechanisms.
Currently, there is a notable lack of comprehensive, publicly available data on the in vitro targeting efficiency of this compound, making a direct and thorough comparison challenging. The data that is available suggests that, similar to other cyanine dyes, its performance is likely influenced by its specific chemical structure and the biological environment.
To definitively validate the targeting efficiency of this compound for a specific application, it is imperative for researchers to conduct head-to-head comparative studies against established NIR dyes under their specific experimental conditions. The protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such validation studies. As more research on this compound becomes available, a more complete picture of its comparative performance will emerge, further aiding in the rational selection of NIR probes for advanced in vitro imaging and therapeutic applications.
References
- 1. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of IR-825 Uptake in Tumors
For researchers, scientists, and drug development professionals, the effective delivery and specific accumulation of imaging agents in tumors are paramount for both diagnostic and therapeutic applications. This guide provides a comparative analysis of the near-infrared (NIR) fluorescent dye IR-825, focusing on its quantitative uptake in tumors relative to other commonly used NIR dyes. The information presented is collated from various experimental studies to aid in the selection of appropriate imaging agents for preclinical and potentially clinical research.
Quantitative Comparison of NIR Dye Uptake in Tumors
The following table summarizes the quantitative uptake of this compound and other near-infrared dyes in various tumor models. It is crucial to consider the different experimental conditions, such as the cancer cell line, animal model, dye concentration, administration route, and time of measurement, when comparing these values.
| Dye/Formulation | Cancer Model | Key Quantitative Uptake Data | Administration Route | Time Point | Reference |
| This compound | Not explicitly quantified in the provided search results. | PEG-PLD(IR825) nanomicelles showed excellent tumor-homing ability and long retention time in tumor tissues.[1] | Not specified | Not specified | [1] |
| IR-783 | Orthotopic ARCaPM prostate cancer xenografts | High tumor-to-background ratio observed. | Intravenous | 24-96 hours | [2] |
| MHI-148 | Human gastric cancer PDX models | Significant tumor-to-normal tissue ratio. | Intravenous | Not specified | [3] |
| Modified Cyanine Dye (amino-phenyl thioether) | Colon 26 tumors in BALB/c mice | Enhanced uptake and longer retention in tumors compared to ICG.[4][5] | Intraperitoneal | 24 hours post-injection | [4] |
| Indocyanine Green (ICG) | Colon 26 tumors in BALB/c mice | Lower uptake and shorter retention in tumors compared to modified cyanine dyes.[4][5] | Intravenous | Not specified | [4] |
| ICG-loaded H-ferritin (HFn-ICG) | Triple-Negative Breast Cancer (TNBC) model | Higher fluorescence in tumor area compared to free ICG (p-value = 0.1112).[6] | Intravenous | 6 hours | [6] |
| IRDye800CW-Trastuzumab | HER2-positive gastric cancer xenografts (NCI-N87) | Maximal signal-to-background ratio (SBR) achieved. | Not specified | 48 hours | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the quantitative analysis of NIR dye uptake in tumors.
In Vitro Dye Uptake and Localization
-
Cell Culture: Human cancer cell lines (e.g., prostate cancer PC-3, DU-145, LNCaP; gastric cancer MKN-45) and normal epithelial cells (e.g., RWPE-1) are cultured in appropriate media and conditions.[8]
-
Dye Incubation: Cells are seeded in multi-well plates and incubated with the NIR dye (e.g., IR-783) at various concentrations (e.g., 1µM, 10µM, 20µM, 50µM) for different durations.[2]
-
Fluorescence Microscopy: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove unbound dye. The uptake and subcellular localization of the dye are observed using a confocal microscope.[8] For localization studies, co-staining with organelle-specific trackers (e.g., for mitochondria or lysosomes) can be performed.[2]
-
Flow Cytometry: To quantify the fluorescence intensity, cells are harvested, washed, and analyzed using a flow cytometer with appropriate excitation and emission wavelengths.[8]
In Vivo Tumor Imaging and Biodistribution
-
Animal Models: Athymic nude mice are commonly used to establish tumor xenografts. Human cancer cells (e.g., 1x106 cells) are implanted subcutaneously, orthotopically, or intraosseously.[8] Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[3]
-
Dye Administration: The NIR dye is administered to tumor-bearing mice, typically via intravenous[2] or intraperitoneal injection.[8] The dosage can vary, for example, 0.375 mg/kg for IR-783.[8]
-
In Vivo Fluorescence Imaging: At various time points post-injection (e.g., 0.5, 24, 48, 72, 96 hours), the mice are anesthetized, and whole-body NIR fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Lumina II).[2][8] This allows for the non-invasive monitoring of dye accumulation in the tumor and other organs.
-
Ex Vivo Biodistribution: After the final in vivo imaging session, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.) are dissected. The fluorescence intensity in each organ is measured using the imaging system to quantify the biodistribution of the dye.[2] The data is often expressed as a ratio of the dye uptake intensity normalized to a blank region or as a percentage of the injected dose per gram of tissue (%ID/g).[3]
Visualizing Experimental Workflows and Cellular Pathways
To better illustrate the processes involved in the quantitative analysis of this compound and other NIR dyes, the following diagrams have been generated using the DOT language.
Cellular Uptake Mechanisms
The preferential accumulation of heptamethine cyanine dyes like this compound in tumor cells is an active area of research.[2] Studies suggest that the uptake is not merely a result of the enhanced permeability and retention (EPR) effect, where macromolecules passively accumulate in tumors due to leaky vasculature. Instead, an active cellular uptake mechanism is likely involved.
For similar cyanine dyes, such as IR-783, it has been shown that they are retained in cancer cells but not in normal cells.[2] The uptake and retention in cancer cells can be blocked by competitive inhibitors of organic anion transporting peptides (OATPs), such as bromosulfophthalein (BSP), suggesting a role for these transporters in the internalization process.[2] Once inside the cell, these dyes have been observed to localize in the mitochondria and lysosomes of cancer cells.[2] Specifically for this compound formulated in nanomicelles, confocal imaging has revealed its localization primarily in the mitochondria and endoplasmic reticulum after cellular internalization.[1] The process of endocytosis, particularly clathrin-mediated endocytosis, has also been implicated in the uptake of other NIR dyes like ICG.[9][10]
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Substituents in Tumor Uptake and Fluorescence Imaging Ability of Near-Infrared Cyanine-like Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Near-infrared Fluorescence-conjugated Peptides for Visualization of Human Epidermal Receptor 2-overexpressed Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Biocompatibility of IR-825 Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies on the safe and effective use of nanoparticles for diagnostic and therapeutic applications. Among these, near-infrared (NIR) fluorescent nanoparticles have gained significant attention for their potential in deep-tissue imaging and photothermal therapy. IR-825, a heptamethine cyanine dye, when encapsulated within nanoparticles, offers promising optical properties. However, a thorough assessment of its biocompatibility is paramount before its translation into clinical settings. This guide provides a comparative analysis of the biocompatibility of this compound nanoparticles, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity Assessment
The initial evaluation of a nanoparticle's biocompatibility involves assessing its toxicity to cells in culture. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify cell viability after exposure to the nanoparticles.
Comparison of Cytotoxicity: this compound Nanoparticles vs. Alternative Agents
| Nanoparticle/Agent | Cell Line | Concentration | Cell Viability (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | U14 | Not Specified | High | [1] |
| Free this compound | U14 | Not Specified | Low | [1] |
| Iron Oxide Nanoparticles | MCF-7 | 60 µg/ml | Induces apoptosis | [2] |
| Silver Nanoparticles | Hep-2 | 500 nM | ~50% (IC50) | |
| Gold Nanoparticles | MCF-7 | ≥60 µg/ml | 3 - 58% | [3] |
| Zinc Oxide Nanoparticles | MCF-7 | ≥60 µg/ml | 20 - 40% | [3] |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Nanoparticle Treatment: Treat the cells with various concentrations of this compound nanoparticles (and control nanoparticles) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Hemocompatibility Assessment
For intravenously administered nanoparticles, it is crucial to evaluate their interaction with blood components, particularly red blood cells (RBCs). Hemolysis assays are performed to determine the extent of RBC lysis caused by the nanoparticles. According to standards, a hemolysis percentage of less than 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and greater than 5% is hemolytic.[4]
Comparative Hemolysis Data
| Nanoparticle | Concentration | Hemolysis (%) | Classification | Reference |
| Silver Nanoparticles | > 220 µg/ml | Significantly hemolytic | Hemolytic | [5] |
Note: Specific quantitative hemolysis data for this compound nanoparticles was not available in the searched literature. The data for silver nanoparticles is provided for comparative context.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Collect fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Nanoparticle Incubation: Mix aqueous suspensions of the nanoparticles at various concentrations with diluted blood. Positive (e.g., water) and negative (e.g., PBS) controls should be included.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 3.5 hours).[5]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Biocompatibility and Biodistribution
Animal models provide a more complex biological system to assess the systemic toxicity and biodistribution of nanoparticles.
In Vivo Study of PEG-PLD(IR825) Nanomicelles in Mice
A study on U14 tumor-bearing nude mice intravenously injected with PEG-PLD(IR825) nanomicelles provided the following insights:[1]
-
Tumor Accumulation: The nanomicelles showed significant accumulation in the tumor site, reaching a maximum fluorescence intensity at 24 hours post-injection. This is attributed to the enhanced permeability and retention (EPR) effect.[1]
-
Organ Distribution: Ex vivo fluorescence imaging revealed that the nanomicelles primarily accumulated in the tumor, liver, and kidneys.[1]
-
Blood Circulation: The nanomicelles exhibited a long blood circulation time, following a two-compartment model with half-lives of 0.29 ± 0.05 hours and 15.2 ± 4.4 hours.[1]
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model: Utilize appropriate animal models, such as tumor-bearing nude mice.
-
Nanoparticle Administration: Administer the nanoparticles intravenously (e.g., via tail vein injection) at a specific dose.
-
In Vivo Imaging: At various time points post-injection, perform in vivo fluorescence imaging to monitor the biodistribution of the nanoparticles in real-time.
-
Ex Vivo Analysis: At the end of the study, euthanize the animals and excise major organs and the tumor for ex vivo fluorescence imaging to quantify nanoparticle accumulation.
-
Blood Pharmacokinetics: Collect blood samples at different time points to determine the blood circulation half-life of the nanoparticles.
Potential Signaling Pathways Affected by Nanoparticles
The interaction of nanoparticles with cells can trigger various signaling pathways, leading to cellular responses such as oxidative stress, inflammation, and apoptosis.
Oxidative Stress Pathway
Many nanoparticles can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[6][7] This can damage cellular components like lipids, proteins, and DNA.[2]
Caption: Nanoparticle-induced oxidative stress leading to cellular damage and apoptosis.
Apoptosis Signaling Pathway
Nanoparticles can induce programmed cell death, or apoptosis, through various mechanisms, including the activation of caspases.[2]
Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by nanoparticles.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for a comprehensive evaluation of nanoparticle biocompatibility.
Caption: A typical workflow for assessing the biocompatibility of nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron oxide nanoparticles induce oxidative stress, DNA damage, and caspase activation in the human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A meta‑analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physicochemical characterization and in vitro hemolysis evaluation of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Effects on Stress Response Pathways and Nanoparticle–Protein Interactions [mdpi.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Analysis of IR-825 for Photothermal and Photodynamic Therapy
In the landscape of oncological research, near-infrared (NIR) responsive agents are pivotal for developing targeted and minimally invasive cancer therapies. Among these, the cyanine dye IR-825 has emerged as a potent photothermal agent. This guide provides an objective comparison of the efficacy of this compound in photothermal therapy (PTT) versus its potential for photodynamic therapy (PDT), supported by experimental data from studies on this compound and structurally similar cyanine dyes. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the dual therapeutic capabilities of this class of molecules.
Data Presentation: Quantitative Efficacy
The therapeutic efficacy of this compound is predominantly documented in the context of PTT, with its PDT effects being less characterized. The following tables summarize key quantitative data for this compound's photothermal effects and infer its potential photodynamic efficacy from studies on the closely related indocyanine green (ICG) and IR-83 dyes, which share a similar molecular structure and NIR absorption profile.
Table 1: Photothermal Efficacy of this compound
| Parameter | Value | Experimental Conditions | Source |
| Photothermal Conversion Efficiency (η) | 35.5% | This compound loaded in PLGA-lipid nanoparticles | [1] |
| Temperature Increase (ΔT) | ~20 °C | 100 µg/mL this compound in aqueous solution, 808 nm laser (1.5 W/cm²) for 5 min | [2] |
| In Vitro Cell Viability (4T1 cells) | ~20% | This compound loaded nanoparticles, 808 nm laser (1.5 W/cm²) for 5 min | [3] |
| In Vivo Tumor Growth Inhibition | Significant reduction | 4T1 tumor-bearing mice, intravenous injection, 808 nm laser irradiation | [3] |
Table 2: Potential Photodynamic Efficacy of this compound (Inferred from Structurally Similar Dyes)
| Parameter | Value | Experimental Conditions | Source (Compound) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.02 | In ethanol | [4] (ICG) |
| In Vitro Cell Viability (LLC cells) | <50% | 10 µM IR-83, 808 nm laser (2 W/cm²) for 5 min | [5] |
| Intracellular ROS Generation | Significant increase | LLC cells incubated with IR-83 and irradiated | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Measurement of Photothermal Conversion Efficiency (η)
The photothermal conversion efficiency of this compound is determined by measuring the temperature change of a solution containing the agent upon laser irradiation and subsequent cooling.
-
An aqueous dispersion of this compound (or its nanoformulation) at a specific concentration is placed in a quartz cuvette.
-
The solution is irradiated with an 808 nm NIR laser at a constant power density.
-
The temperature of the solution is recorded at regular intervals using a thermocouple probe until a steady-state temperature is reached.
-
The laser is then turned off, and the temperature is recorded as the solution cools to ambient temperature.
-
The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-A808)]
where 'h' is the heat transfer coefficient, 'A' is the surface area of the container, 'Tmax' is the maximum steady-state temperature, 'Tsurr' is the ambient temperature, 'Q0' is the heat absorbed by the solvent, 'I' is the laser power, and 'A808' is the absorbance of the sample at 808 nm.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen upon photoexcitation.
-
A solution of this compound and a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) is prepared in a suitable solvent.
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) is prepared under identical conditions.
-
The solutions are irradiated with a light source at a wavelength absorbed by both the sample and the reference.
-
The decrease in absorbance of the scavenger is monitored over time using a UV-Vis spectrophotometer.
-
The singlet oxygen quantum yield (ΦΔ) is calculated using the following formula:
ΦΔsample = ΦΔref * (ksample / kref) * (Iref / Isample)
where 'ΦΔref' is the quantum yield of the reference, 'k' is the decomposition rate of the scavenger, and 'I' is the rate of light absorption by the photosensitizer.
In Vitro Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound mediated PTT and PDT is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., 4T1 murine breast cancer cells) are seeded in 96-well plates and incubated overnight.
-
The cells are then incubated with various concentrations of this compound for a predetermined period.
-
For PTT, the cells are irradiated with an 808 nm NIR laser at a specific power density and duration.
-
For PDT, the cells are irradiated with a light source at a wavelength that excites this compound to produce ROS. To isolate PDT effects, the laser power can be lowered to avoid significant heating.
-
After irradiation, the cells are incubated for 24-48 hours.
-
MTT solution is added to each well, and the cells are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Tumor Growth Inhibition Study
The antitumor efficacy of this compound PTT and PDT is evaluated in animal models.
-
Tumor-bearing mice are generated by subcutaneously injecting cancer cells (e.g., 4T1 cells) into the flank of the mice.
-
When the tumors reach a palpable size, the mice are randomly divided into different treatment groups (e.g., saline control, this compound alone, laser alone, this compound + laser).
-
This compound (or its formulation) is administered to the mice, typically via intravenous injection.
-
After a specific accumulation time, the tumor site is irradiated with an 808 nm NIR laser. The parameters (power density and duration) are adjusted to favor either PTT or PDT effects.
-
Tumor volume and body weight of the mice are measured every few days.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and photographed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in PTT and PDT and a typical experimental workflow for evaluating their efficacy.
Caption: Simplified signaling pathways for PTT and PDT mediated by this compound.
Caption: General experimental workflow for comparing PTT and PDT efficacy.
Conclusion
The available evidence strongly supports the high efficacy of this compound as a photothermal agent for cancer therapy. Its ability to efficiently convert NIR light into heat leads to significant tumor cell death and inhibition of tumor growth. While direct quantitative data on the photodynamic efficacy of this compound is limited, studies on structurally analogous cyanine dyes suggest a potential for ROS generation and PDT-mediated cytotoxicity, albeit likely less efficient than its photothermal effect.
For drug development professionals, this compound holds significant promise as a PTT agent. Further research is warranted to fully elucidate and quantify its photodynamic properties to explore its potential as a dual-modal therapeutic agent or to inform the design of synergistic combination therapies. The experimental protocols and workflows provided herein offer a framework for such future investigations.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Performance of IR-825 in Diverse Nanoparticle Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective delivery and performance of photosensitive agents are paramount. This guide provides a comparative analysis of the near-infrared cyanine dye IR-825 when incorporated into three distinct nanoparticle platforms: polymeric micelles, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and liposomes. The comparison focuses on key performance indicators including photothermal conversion efficiency, photostability, and drug delivery efficacy, supported by experimental data and detailed methodologies.
Executive Summary
The encapsulation of this compound within nanoparticle carriers is a promising strategy to enhance its therapeutic efficacy, primarily for photothermal therapy (PTT) and bioimaging. Each nanoparticle platform offers a unique set of advantages and disadvantages that influence the overall performance of the encapsulated dye. Polymeric micelles demonstrate high drug loading and excellent photothermal conversion. PLGA nanoparticles provide a biodegradable and biocompatible matrix with good encapsulation efficiency. Liposomes, while also biocompatible, show potential for improved photostability of the entrapped dye. This guide will delve into the quantitative performance of this compound in these platforms, offering a comprehensive overview to inform formulation and development decisions.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance metrics of this compound and the closely related dye IR-780/IR-820 in different nanoparticle formulations, based on available literature. It is important to note that direct comparative studies across all platforms are limited, and the data presented here is a synthesis of findings from multiple sources.
| Nanoparticle Platform | Dye | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Key Findings |
| Polymeric Micelles | This compound | ~21.0%[1] | High | High light-to-heat conversion efficiency.[1] |
| PLGA Nanoparticles | IR-820 | 18%[2] | 90%[2] | Biodegradable platform enabling effective photothermal ablation of tumors.[2] |
| Liposomes | IR-820 | - | 93.81 ± 1.06% (Tf-modified)[3] | High encapsulation efficiency, particularly with surface modification.[3] |
Table 1: Drug Loading and Encapsulation Efficiency of this compound/IR-820 in Different Nanoparticle Platforms.
| Nanoparticle Platform | Dye | Photothermal Conversion Efficiency (PCE) | Photostability | Key Findings |
| Polymeric Micelles | This compound | High (qualitative)[1] | - | Excellent cancer-killing efficiency upon NIR laser irradiation.[1] |
| PLGA Nanoparticles | IR-820 | Similar to free dye[2] | Improved compared to free dye[4] | Maintains optical properties after storage, unlike the free dye.[4] |
| Liposomes | IR-780 | 2.4-fold increase vs. free dye[5] | Significantly enhanced[5] | Superior performance in PTT experiments with no photobleaching.[5][6] |
Table 2: Photothermal and Photostability Performance of this compound/IR-780/IR-820 in Different Nanoparticle Platforms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound loaded nanoparticles and the evaluation of their performance.
Synthesis of this compound Loaded Nanoparticles
1. Polymeric Micelles (Self-Assembly Method)
-
Materials: Amphiphilic block copolymer (e.g., DSPE-PEG2000), this compound, Chloroform, Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve the amphiphilic block copolymer and this compound in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the polymer.
-
The mixture is then sonicated using a probe sonicator to form a homogenous suspension of this compound loaded polymeric micelles.
-
The resulting solution is filtered through a 0.22 µm syringe filter to remove any aggregates.
-
2. PLGA Nanoparticles (Nanoprecipitation Method)
-
Materials: PLGA, IR-820, Acetone, Polyvinyl alcohol (PVA) solution.
-
Procedure:
-
Dissolve PLGA and IR-820 in acetone.
-
Add the organic phase dropwise into an aqueous solution of PVA under magnetic stirring.
-
The acetone is then removed by evaporation under reduced pressure, leading to the formation of nanoparticles.
-
The nanoparticle suspension is then centrifuged and washed multiple times with deionized water to remove excess PVA and unloaded dye.
-
The final nanoparticle pellet is resuspended in the desired buffer.
-
3. Liposomes (Thin Film Hydration Method)
-
Materials: Phospholipids (e.g., DSPC), Cholesterol, IR-820, Chloroform, PBS (pH 7.4).
-
Procedure:
-
Dissolve the lipids (DSPC and Cholesterol) and IR-820 in chloroform in a round-bottom flask.[7]
-
The solvent is evaporated under reduced pressure to form a thin lipid film.[7]
-
The film is hydrated with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[7]
-
The resulting liposomal suspension is then extruded through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific size.[7]
-
Performance Evaluation
1. Photothermal Conversion Efficiency (PCE) Measurement
-
Setup: A solution of the this compound loaded nanoparticles is placed in a quartz cuvette. A thermocouple is immersed in the solution to monitor the temperature change. An 808 nm NIR laser is used to irradiate the sample.
-
Procedure:
-
The baseline temperature of the nanoparticle solution is recorded.
-
The solution is irradiated with the NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set period (e.g., 5 minutes).[2]
-
The temperature is recorded at regular intervals during irradiation.
-
The laser is turned off, and the cooling profile is recorded until the temperature returns to the baseline.
-
The PCE (η) is calculated using the following equation: η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)] where h is the heat transfer coefficient, A is the surface area of the container, Tmax is the maximum temperature, Tsurr is the ambient temperature, Q0 is the heat absorbed by the solvent, I is the laser power, and Aλ is the absorbance of the nanoparticles at the laser wavelength.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A relevant cancer cell line (e.g., triple-negative breast cancer cells).[2]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then incubated with different concentrations of free this compound and this compound loaded nanoparticles for a specific period (e.g., 24 hours).
-
One set of plates is exposed to an 808 nm NIR laser for a short duration, while another set is kept in the dark as a control.
-
After laser irradiation, the cells are incubated for another 24-48 hours.
-
MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
-
3. In Vivo Tumor Ablation Study
-
Animal Model: Immunocompromised mice bearing xenograft tumors of a relevant cancer type.[8][9]
-
Procedure:
-
When the tumors reach a certain volume, the mice are randomly divided into different treatment groups (e.g., PBS, free this compound + laser, this compound nanoparticles + laser).
-
The formulations are administered to the mice, typically via intravenous injection.
-
At a predetermined time point post-injection (to allow for tumor accumulation), the tumor site is irradiated with an 808 nm NIR laser.
-
Tumor growth is monitored over time by measuring the tumor volume.
-
The body weight of the mice is also monitored as an indicator of systemic toxicity.
-
At the end of the study, the mice are euthanized, and the tumors and major organs are collected for histological analysis.
-
Visualization of Experimental Workflows and Pathways
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis workflows for different this compound/IR-820 loaded nanoparticles.
Caption: Mechanism of photothermal therapy using this compound nanoparticles.
Conclusion
The choice of nanoparticle platform for the delivery of this compound significantly impacts its performance as a photothermal agent. Polymeric micelles offer the advantage of high drug loading, while PLGA nanoparticles provide a biodegradable option with good encapsulation efficiency. Liposomes appear to be particularly effective at enhancing the photostability of the encapsulated dye, which is a critical factor for consistent therapeutic outcomes.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 8. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of IR-825 Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of near-infrared (NIR) dyes, such as IR-825, has opened new avenues in targeted cancer therapy. This guide provides an objective comparison of this compound based photothermal therapy (PTT) with conventional chemotherapy agents, doxorubicin and cisplatin. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document aims to facilitate the validation of the therapeutic window for this compound based therapies.
Quantitative Comparison of Therapeutic Efficacy
The therapeutic window of a treatment is a critical measure of its safety and efficacy, defined by the range between the minimal effective dose and the maximum tolerated dose (MTD). Below is a comparative summary of the cytotoxic effects of this compound based PTT and standard chemotherapeutic agents on the 4T1 murine breast cancer cell line.
| Treatment modality | Concentration/Dose | Cell Viability (%) | IC50 Value (µg/mL) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Data Source(s) |
| This compound + NIR Laser | 5 µg/mL | ~5% | Not explicitly stated, but significant cytotoxicity observed | Not explicitly stated for this compound alone; nanoparticle formulations vary | [1] |
| IR-780 + NIR Laser (similar NIR dye) | Not specified | Not specified | 1.84 (with laser) | Not Available | [2] |
| Doxorubicin | 10 µg/mL | ~21.67% (without PTT) | ~10 | 15 (single dose) | [3][4] |
| Cisplatin | Not specified | Not specified | Varies by cell line | ~7-10 | [5] |
| This compound-Docetaxel NPs + NIR Laser | Not specified | Significantly lower than monotherapies | Not specified | Not specified | [3] |
Note: The data presented is compiled from multiple studies and may involve different nanoparticle formulations and experimental conditions. Direct head-to-head comparative studies are limited, highlighting a need for further research in this area. The IC50 value for IR-780 is included as a reference for a similar NIR dye, demonstrating the potent cytotoxicity of PTT.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate 4T1 breast cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[6]
-
Treatment Incubation: Treat the cells with varying concentrations of this compound loaded nanoparticles, free doxorubicin, or cisplatin for 24 to 48 hours. Include untreated cells as a control.
-
Photothermal Treatment: For the this compound group, irradiate the cells with an 808 nm NIR laser at a power density of 1 W/cm² for 5 minutes.[1]
-
MTT Reagent Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Photothermal Therapy and Biodistribution
Animal models are essential for evaluating the systemic efficacy and safety of this compound based therapies.
Protocol:
-
Tumor Model Establishment: Subcutaneously inject 1 x 10^6 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a volume of approximately 100-200 mm³.
-
Nanoparticle Administration: Intravenously inject the mice with this compound loaded nanoparticles at a specified dose (e.g., 1 mg/kg).[1]
-
Biodistribution Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), perform in vivo imaging using an IVIS bioluminescent imaging system to monitor the accumulation of the nanoparticles in the tumor and other organs.[10] For more quantitative analysis, organs can be excised at the end of the study for ex vivo imaging or inductively coupled plasma mass spectrometry (ICP-MS) to determine the concentration of the nanoparticles.[3][11]
-
Photothermal Ablation: At the time of peak tumor accumulation (often 24 hours post-injection), anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser at a power density of 1 W/cm² for 10 minutes.[1] Monitor the tumor surface temperature using an infrared thermal imaging camera.[5]
-
Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a specified period to assess therapeutic efficacy and systemic toxicity.
-
Histological Analysis: At the end of the experiment, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to evaluate tumor necrosis, apoptosis, and any potential organ damage.[12]
Signaling Pathways and Mechanisms of Action
This compound based photothermal therapy primarily induces cell death through apoptosis. The localized hyperthermia generated by the NIR laser triggers a cascade of cellular events leading to programmed cell death.
Experimental Workflow for Validating this compound Therapeutic Window
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined Cancer Photothermal-Chemotherapy Based on Doxorubicin/Gold Nanorod-Loaded Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Photothermal Chemotherapy Using Doxorubicin-Loaded Gold Nanospheres That Target EphB4 Receptors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NIR-Laser-Controlled Drug Release from DOX/IR-780-Loaded Temperature-Sensitive-Liposomes for Chemo-Photothermal Synergistic Tumor Therapy [thno.org]
A Comparative Analysis of IR-825 and Other Near-Infrared Dyes for Cancer Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) dye is a critical step in the development of effective cancer imaging agents. This guide provides a comprehensive comparison of IR-825 against other commonly used NIR dyes—Indocyanine Green (ICG), IR-783, and IRDye 800CW—supported by experimental data to inform selection for preclinical and potential clinical applications.
This comparison focuses on key performance indicators for cancer imaging, including photophysical properties, photostability, and in vivo tumor accumulation. The data presented is collated from various studies to provide a broad overview.
Quantitative Comparison of Photophysical Properties
The efficacy of a NIR dye in cancer imaging is fundamentally linked to its photophysical properties. A high molar extinction coefficient allows for efficient light absorption, while a high quantum yield ensures a bright fluorescent signal. The excitation and emission maxima determine the optimal laser and filter setup for imaging.
| Property | This compound | Indocyanine Green (ICG) | IR-783 | IRDye 800CW |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~150,000 | 162,000[1] | ~240,000[2] |
| Quantum Yield (Φ) | Data not available | ~0.009 (in water)[2] | 0.055[1] | ~0.033 (in water)[2] |
| Excitation Maximum (λex) (nm) | ~825 | ~780 | ~783 | ~774 |
| Emission Maximum (λem) (nm) | Not specified | ~830 | Not specified | ~789 |
Note: Photophysical properties can vary depending on the solvent and conjugation status.
In Vivo Performance: Tumor-to-Background Ratios
A crucial metric for in vivo cancer imaging is the tumor-to-background ratio (TBR), which quantifies the specific accumulation of the dye in the tumor relative to surrounding healthy tissue. Higher TBRs lead to clearer tumor delineation. The following table summarizes TBRs reported in various preclinical mouse models. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in animal models, tumor types, dye concentrations, and imaging systems.
| Dye | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Citation |
| Indocyanine Green (ICG) | Colitis-associated colon cancer | 1 hour | >2.0 | [3] |
| Orthotopic breast cancer | 60 minutes | Significantly elevated vs. control | [4] | |
| Pediatric liver cancer | Not specified | Median: 2.6 | [5] | |
| IR-783 | HT-29 human colon cancer xenograft | 24 hours | Increased over time | [6] |
| Subcutaneous lung cancer | 8 hours | Higher at this time point | [7] | |
| MDA-MB-231, MDA-MB435, MCF-7 tumors | 1-24 hours | ~1 | [8] | |
| IRDye 800CW | Gastric cancer PDOX model | 72 hours | 5.85 ± 1.64 | [9] |
| A-431 tumor xenografts | Not specified | Higher than cetuximab-IRDye800CW | [10] |
Data for in vivo tumor-to-background ratios for this compound was not explicitly found in the searched literature.
Photostability
The ability of a fluorescent dye to resist degradation upon exposure to light (photostability) is critical for longitudinal imaging studies and for applications requiring intense illumination. While a direct comparative study of the photostability of all four dyes was not found, some insights can be drawn. Studies have shown that IR-820, a dye structurally similar to this compound, exhibits greater stability in aqueous solution compared to ICG. IR-783 has also been noted for its use in tumor imaging, suggesting a degree of stability suitable for in vivo applications.[6] IRDye 800CW is generally considered to be highly photostable.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the evaluation of NIR dyes for cancer imaging.
In Vitro Cellular Uptake Assay
This protocol outlines a general procedure to assess the uptake of NIR dyes by cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
NIR dye stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader with NIR imaging capabilities
Procedure:
-
Cell Seeding: Seed cancer cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Dye Incubation: Prepare a working solution of the NIR dye in cell culture medium at the desired concentration. Remove the old medium from the cells and add the dye-containing medium.
-
Incubation: Incubate the cells with the dye for a specific period (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the dye-containing medium and wash the cells several times with PBS to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope or plate reader equipped with the appropriate excitation and emission filters for the specific NIR dye.
-
Quantification: If using a plate reader, quantify the fluorescence intensity. For microscopy, image analysis software can be used to quantify the mean fluorescence intensity per cell.
In Vivo NIR Fluorescence Imaging in a Mouse Tumor Model
This protocol provides a general workflow for evaluating the in vivo tumor-targeting ability of NIR dyes in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
NIR dye solution for injection
-
In vivo imaging system (e.g., IVIS, Pearl) with NIR capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Dye Administration: Intravenously inject the NIR dye solution into the tail vein of the tumor-bearing mice.
-
Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and place them in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters. It is also recommended to acquire a photographic image for anatomical reference.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle).
-
TBR Calculation: Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.
Mechanism of Action and Experimental Workflow Diagrams
To visualize the underlying processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Mechanism of NIR Fluorescence Imaging for Cancer Detection
Caption: Enhanced Permeability and Retention (EPR) effect facilitates NIR dye accumulation in tumors for imaging.
In Vivo Tumor Imaging Experimental Workflow
Caption: A typical workflow for evaluating NIR dyes in a preclinical mouse model of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis‐associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer [frontiersin.org]
- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes | MDPI [mdpi.com]
- 8. IR-783-Glucosamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of IR-825: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the near-infrared dye IR-825 is critical for laboratory safety and environmental protection. This guide provides detailed procedural information for the proper handling and disposal of this compound waste.
This compound is a near-infrared fluorescent dye with the chemical formula C54H48BrClN2O4.[1] While specific hazard information can vary by supplier, many organic dyes exhibit properties that necessitate careful disposal to prevent environmental contamination. For instance, some similar dyes are known to be toxic to aquatic life with long-lasting effects.[2] Therefore, a cautious approach to the disposal of this compound is warranted. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should be performed in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its concentration and the presence of other hazardous materials.
1. Unused and Concentrated this compound:
-
Waste Classification: Treat all unused, expired, or concentrated stock solutions of this compound as hazardous chemical waste.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. Plastic containers are generally preferred.[3]
-
The container must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.[4]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be away from drains and incompatible materials.
-
Disposal Request: Once the container is full, or before it has been in storage for one year, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][6]
2. Dilute Aqueous Solutions of this compound:
-
Evaluation: The disposal of dilute aqueous solutions of dyes may, in some cases, be permitted down the drain. However, this is strictly dependent on your institution's policies and local regulations.[5][6]
-
Prohibition: Never dispose of this compound solutions down the drain if they contain other hazardous materials, such as solvents (e.g., methanol, ethanol, DMSO) or heavy metals.[6]
-
Consultation: Always consult your institution's EHS department before drain disposal of any dye solution. They will provide guidance based on the concentration and local wastewater treatment capabilities.
-
Alternative Disposal: If drain disposal is not permitted, collect the dilute solutions as hazardous waste following the same procedure as for concentrated this compound.
3. Contaminated Solid Waste:
-
Items: This category includes items such as gloves, absorbent paper, and plasticware contaminated with this compound.
-
Collection: Place these items in a designated container for solid chemical waste. This container should be separate from liquid waste.
-
Labeling: Clearly label the container as "Hazardous Waste - Solid" and list the chemical contaminant (this compound).
-
Disposal: Arrange for pickup by your institution's EHS department.
Quantitative Data Summary for Waste Segregation
| Waste Type | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Unused/Concentrated this compound | Leak-proof, chemically compatible (plastic preferred) | "Hazardous Waste," Chemical Name, Concentration, Date | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Disposal |
| Dilute Aqueous this compound Solution | Leak-proof, chemically compatible | "Hazardous Waste," Chemical Name, Concentration, Date | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Disposal (unless drain disposal is explicitly approved by EHS) |
| This compound Solution with Solvents | Leak-proof, chemically compatible | "Hazardous Waste," All Chemical Components, Concentration, Date | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Disposal |
| Contaminated Solid Waste | Designated solid waste container | "Hazardous Waste - Solid," Chemical Contaminants | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Disposal |
Experimental Protocols Referenced
The disposal procedures outlined are based on established best practices for laboratory chemical waste management. Key principles include:
-
Waste Minimization: Purchase only the amount of this compound required for your experiments to reduce the generation of surplus chemical waste.[3]
-
Segregation: Never mix incompatible waste streams.[6]
-
Proper Labeling: Accurate and complete labeling of waste containers is essential for safe handling and disposal.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all applicable federal, state, and local regulations, as well as your institution's specific waste disposal policies.
References
- 1. medkoo.com [medkoo.com]
- 2. xtgchem.cn [xtgchem.cn]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling IR-825
For researchers, scientists, and drug development professionals working with the near-infrared (NIR) dye IR-825 (CAS No. 1558079-49-4), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling near-infrared cyanine dyes and other similar chemical compounds. It is crucial to supplement this information with a risk assessment specific to your laboratory's procedures and to consult with your institution's Environmental Health and Safety (EHS) department.
Chemical Identification and Properties
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value |
| Chemical Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide |
| CAS Number | 1558079-49-4 |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ |
| Molecular Weight | 904.34 g/mol |
| Appearance | Typically a solid powder |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) |
| Storage | Shipped at ambient temperature; for long-term stability, store in a dry, dark environment at 0-4°C for short periods or -20°C for extended durations.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound, from preparation to use and cleanup, is critical to minimize exposure and ensure experimental integrity.
Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or preparing stock solutions, to prevent inhalation of airborne particles.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE)
The following PPE is essential for handling this compound. General guidance on PPE levels from the U.S. Environmental Protection Agency can provide a framework for selecting appropriate gear.[2]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities of the powder outside of a fume hood or if there is a potential for aerosol generation. |
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment, such as spatulas, weigh boats, and solvent dispensers.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the this compound powder within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weigh boats to prevent dispersal of the fine powder.
-
To prepare solutions, slowly add the weighed powder to the solvent (e.g., DMSO) while gently stirring to avoid splashing. Cap the container immediately after addition.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate pipettes or syringes to minimize drips and spills.
-
Keep containers with this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials, including bench paper and gloves, as chemical waste.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination. As some cyanine dyes are classified as hazardous to the aquatic environment with long-lasting effects, it is imperative not to dispose of this waste down the drain or in regular trash.[3]
Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and rinseate from cleaning in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound Waste" and any associated solvents.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's hazardous waste management team.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
